molecular formula C21H27N3O4 B10860381 PF-06842874 CAS No. 2516247-98-4

PF-06842874

货号: B10860381
CAS 编号: 2516247-98-4
分子量: 385.5 g/mol
InChI 键: PITORJXKOJWMTN-SJLPKXTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PF-06842874 is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2516247-98-4

分子式

C21H27N3O4

分子量

385.5 g/mol

IUPAC 名称

3-acetyl-1-cyclopentyl-7-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]-4-methyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C21H27N3O4/c1-12-15-10-22-19(23-16-7-8-28-11-18(16)26)9-17(15)24(14-5-3-4-6-14)21(27)20(12)13(2)25/h9-10,14,16,18,26H,3-8,11H2,1-2H3,(H,22,23)/t16-,18-/m1/s1

InChI 键

PITORJXKOJWMTN-SJLPKXTDSA-N

手性 SMILES

CC1=C(C(=O)N(C2=CC(=NC=C12)N[C@@H]3CCOC[C@H]3O)C4CCCC4)C(=O)C

规范 SMILES

CC1=C(C(=O)N(C2=CC(=NC=C12)NC3CCOCC3O)C4CCCC4)C(=O)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to PF-06842874: A Discontinued CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06842874 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Developed by Pfizer, it reached Phase 1 clinical trials for the treatment of pulmonary arterial hypertension before its discontinuation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental context for this compound. Due to its discontinued status, some data presented is representative of the broader class of CDK4/6 inhibitors.

Chemical Structure and Properties

This compound is a derivative of 1,6-naphthyridin-2-one. Its detailed chemical identifiers and properties are summarized below.

PropertyValue
IUPAC Name 3-acetyl-1-cyclopentyl-7-{[(3S,4R)-3-hydroxyoxan-4-yl]amino}-4-methyl-1,6-naphthyridin-2-one
Chemical Formula C₂₁H₂₇N₃O₄
SMILES CC(=O)C1=C(C)C2=CN=C(N[C@@H]3CCOC[C@H]3O)C=C2N(C2CCCC2)C1=O
Molecular Weight 385.46 g/mol
Physical State Solid (presumed)
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly available
pKa Data not publicly available

Synthesis: While the specific synthetic route for this compound is proprietary, the core structure is a 1,6-naphthyridin-2-one. General synthetic methods for this class of compounds often involve the condensation of a substituted pyridine or pyridone precursor.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.

The CDK4/6-Rb Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the G1-S phase transition of the cell cycle. In normal cell proliferation, Cyclin D complexes with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby sequestering it and preventing the expression of S-phase genes. This leads to cell cycle arrest in the G1 phase.

CDK46_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Activates CyclinD Cyclin D Signaling_Cascade->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb pRb pRb Rb->pRb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Promotes PF06842874 This compound PF06842874->CyclinD_CDK46 Inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition by this compound.
Rationale in Pulmonary Arterial Hypertension

The development of this compound for pulmonary arterial hypertension (PAH) was based on the understanding that abnormal proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature of the disease. By inducing G1 cell cycle arrest, CDK4/6 inhibitors have the potential to mitigate this hyperproliferation and vascular remodeling. Preclinical studies with other CDK4/6 inhibitors have shown promise in animal models of PAH.

Experimental Protocols

Due to the discontinuation of this compound at an early stage, detailed experimental protocols are not publicly available. The following are representative methodologies for assessing the activity of a CDK4/6 inhibitor.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Methodology:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are used.

  • A substrate peptide derived from the Retinoblastoma protein (e.g., a biotinylated Rb C-terminal fragment) is utilized.

  • The kinase reaction is initiated by the addition of ATP (e.g., [γ-³³P]ATP) in a buffer containing MgCl₂.

  • The reaction is carried out in the presence of varying concentrations of this compound.

  • After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate.

  • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on a relevant cell line (e.g., human pulmonary artery smooth muscle cells).

Methodology:

  • hPASMCs are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • The absorbance or luminescence is measured using a plate reader.

  • The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is determined.

Western Blot Analysis for Rb Phosphorylation

Objective: To confirm the mechanism of action by evaluating the phosphorylation status of Rb in treated cells.

Methodology:

  • hPASMCs are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The relative levels of pRb are normalized to total Rb.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_preclinical Preclinical Models Kinase_Assay Kinase Assay (CDK4/6 Inhibition) Proliferation_Assay Proliferation Assay (e.g., hPASMCs) Kinase_Assay->Proliferation_Assay Confirms Potency Western_Blot Western Blot (pRb Analysis) Proliferation_Assay->Western_Blot Informs Mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Corroborates Animal_Model Animal Model of PAH (e.g., Monocrotaline-induced) Cell_Cycle_Analysis->Animal_Model Justifies In Vivo Studies

Caption: General experimental workflow for the evaluation of a CDK4/6 inhibitor.

Clinical Development and Discontinuation

This compound was advanced into a Phase 1 clinical trial (NCT04124653) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1] The study was designed to assess both immediate-release and modified-release formulations. However, the development of this compound was discontinued in November 2021.[2] The specific reasons for the discontinuation have not been publicly disclosed.

Conclusion

This compound is a selective CDK4/6 inhibitor with a well-defined mechanism of action centered on the inhibition of the cell cycle. While its clinical development for pulmonary arterial hypertension was halted, the rationale for targeting the CDK4/6 pathway in this and other proliferative diseases remains an active area of research. This guide provides a summary of the available information on this compound, serving as a valuable resource for researchers in the fields of drug discovery and cell cycle biology. Further investigation into the structure-activity relationships of 1,6-naphthyridin-2-one derivatives may yield new therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of PF-06842874 as a CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PF-06842874 was a clinical-stage CDK4/6 inhibitor under development by Pfizer for pulmonary arterial hypertension. Its development was discontinued in Phase 1 in November 2021.[1][2] Consequently, detailed preclinical and clinical data for this specific compound are not extensively available in the public domain. This guide provides a comprehensive overview of the mechanism of action of CDK4/6 inhibitors as a class, which is the mechanism by which this compound would have exerted its biological effects. The quantitative data and experimental protocols presented are representative of those used for well-characterized CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib.

Core Mechanism of Action: Cell Cycle Regulation

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulatory proteins that, in complex with their activating partners, Cyclin D, govern the transition of the cell from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3][4][5] This transition is a critical checkpoint and is often dysregulated in proliferative diseases.

The primary substrate for the Cyclin D-CDK4/6 complex is the Retinoblastoma tumor suppressor protein (Rb).[4][6] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression.[7]

This compound, as a CDK4/6 inhibitor, would competitively bind to the ATP-binding pocket of both CDK4 and CDK6.[8] This inhibition prevents the phosphorylation of Rb, maintaining it in its active state. Consequently, E2F transcription factors remain sequestered, leading to a cell cycle arrest at the G1/S checkpoint and a block in cell proliferation.[6][7]

Signaling Pathway Diagram

CDK4_6_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates PF06842874 This compound PF06842874->CyclinD_CDK46 Inhibits Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F Genes S-Phase Genes E2F->Genes Activates Transcription pRb p-Rb (Inactive) Rb_E2F->pRb pRb->E2F Releases Progression G1 to S Phase Progression Genes->Progression

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of CDK4/6 Inhibition

The potency and selectivity of a CDK4/6 inhibitor are determined through a series of in vitro assays. The following tables present hypothetical but representative data for a selective CDK4/6 inhibitor, illustrating the expected profile of a compound like this compound.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 (nM)
CDK4/Cyclin D1 < 10
CDK6/Cyclin D3 < 15
CDK2/Cyclin E> 1000
CDK1/Cyclin B> 1000
CDK9/Cyclin T1> 500

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Anti-proliferative Activity
Cell LineCancer TypeRb StatusGI50 (nM)
MCF-7Breast CancerProficient< 50
T47DBreast CancerProficient< 100
MDA-MB-468Breast CancerDeficient> 10,000

GI50 (Half-maximal growth inhibition) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. The lack of activity in Rb-deficient cell lines is a hallmark of CDK4/6 inhibitor mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the characterization of CDK4/6 inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified CDK4/6 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are used. A peptide substrate derived from the C-terminus of Rb is typically employed.

  • Assay Plate Preparation: The inhibitor is serially diluted in DMSO and added to a 384-well assay plate.

  • Reaction Initiation: The kinase, substrate, and ATP (at a concentration close to its Km) are added to the wells to initiate the phosphorylation reaction.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a mobility-shift microfluidic assay or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for Rb-proficient and MDA-MB-468 for Rb-deficient) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The inhibitor is added to the cells in a dose-response manner.

  • Incubation: Cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a DNA-based assay (e.g., CyQUANT) or a metabolic assay (e.g., CellTiter-Glo). It's important to note that ATP-based metabolic assays can sometimes be confounded by cell size changes during G1 arrest.[7][9][10][11]

  • Data Analysis: The GI50 value is calculated by plotting the percentage of growth inhibition against the inhibitor concentration.

Western Blotting for Rb Phosphorylation

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation of Rb.

Methodology:

  • Cell Treatment: Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and total Rb. A loading control like β-actin is also used.

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

  • Analysis: The band intensities are quantified to determine the ratio of phosphorylated Rb to total Rb.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cellular Proliferation Assay (GI50 Determination) Biochemical->Cellular Informs Cellular Potency Western Western Blot (Rb Phosphorylation) Cellular->Western Confirms On-Target Effect Xenograft Xenograft Models (Tumor Growth Inhibition) Western->Xenograft Justifies In Vivo Studies PD Pharmacodynamic Analysis (pRb in Tumors) Xenograft->PD Correlates Efficacy with Target Engagement

Caption: A typical experimental workflow for the preclinical evaluation of a CDK4/6 inhibitor.

Conclusion

While specific data on this compound is scarce due to its discontinued development, its mechanism of action as a CDK4/6 inhibitor is well-understood based on extensive research on this class of drugs. By selectively inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and the inhibition of proliferation in Rb-proficient cells. The characterization of such inhibitors involves a standardized set of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

References

A Technical Guide to Cyclin-Dependent Kinase Inhibitors: A Comparative Analysis with a Focus on PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of a diverse landscape of CDK inhibitors, ranging from highly selective agents to broad-spectrum pan-CDK inhibitors and covalent binders. This technical guide provides an in-depth comparison of various classes of CDK inhibitors, with a particular focus on the discontinued clinical candidate PF-06842874. While specific preclinical data for this compound is limited in the public domain, this guide will situate it within the broader context of CDK inhibitor development, detailing the mechanisms of action, selectivity profiles, and experimental evaluation of this important class of therapeutics.

Introduction to Cyclin-Dependent Kinases and Their Role in Cancer

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These enzymes form active heterodimeric complexes with their regulatory partners, the cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next.

The CDK4 and CDK6 pathway, in complex with D-type cyclins, plays a critical role in the G1 phase of the cell cycle.[1] This complex phosphorylates the retinoblastoma tumor suppressor protein (pRb), leading to the release of the E2F transcription factor.[2] E2F then activates the transcription of genes necessary for the G1-to-S phase transition and DNA replication.[3] In many cancers, this pathway is hyperactivated through various mechanisms, including amplification of cyclin D or CDK4/6 genes, or loss-of-function mutations in tumor suppressors like p16INK4a, which is a negative regulator of CDK4/6.[3] This uncontrolled proliferation makes the CDK4/6-cyclin D-pRb axis a prime target for therapeutic intervention.[1]

This compound: A Discontinued CDK4/6 Inhibitor

This compound is a small molecule inhibitor of CDK4 and CDK6 developed by Pfizer.[4] It was investigated in a Phase I clinical trial for the treatment of pulmonary arterial hypertension, a rare disease for which it received Orphan Drug status in the United States.[4] However, the development of this compound was discontinued in November 2021.[5]

Publicly available information regarding the specific preclinical data of this compound, such as its detailed selectivity profile and IC50 values against a broad panel of kinases, is limited. As a selective CDK4/6 inhibitor, its mechanism of action is presumed to be the inhibition of the kinase activity of CDK4 and CDK6, leading to cell cycle arrest in the G1 phase.

Comparative Analysis of CDK Inhibitors

CDK inhibitors can be broadly classified based on their selectivity and mechanism of action. This section provides a comparative overview of different classes of CDK inhibitors, with a focus on clinically approved and well-characterized compounds.

Selective CDK4/6 Inhibitors

These inhibitors are designed to specifically target the CDK4 and CDK6 kinases, offering a more favorable therapeutic window compared to less selective inhibitors. The three FDA-approved CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer.[1]

Inhibitor Developer CDK4 IC50 (nM) CDK6 IC50 (nM) Other Notable Targets (IC50 < 100 nM)
This compound PfizerData not publicly availableData not publicly availableData not publicly available
Palbociclib (Ibrance®) Pfizer1116None
Ribociclib (Kisqali®) Novartis1039None
Abemaciclib (Verzenio®) Eli Lilly210CDK9 (57 nM)

Table 1: Comparative in vitro kinase inhibitory activity (IC50) of selective CDK4/6 inhibitors. Data compiled from multiple sources.

Pan-CDK Inhibitors

Pan-CDK inhibitors target multiple CDKs, leading to a broader impact on the cell cycle and transcription. While this can result in potent anti-tumor activity, it is often associated with increased toxicity.

Inhibitor Primary CDK Targets CDK1 IC50 (nM) CDK2 IC50 (nM) CDK4 IC50 (nM) CDK5 IC50 (nM) CDK7 IC50 (nM) CDK9 IC50 (nM)
Flavopiridol CDK1, 2, 4, 6, 7, 93010020-1010
Dinaciclib CDK1, 2, 5, 931-1-4
AT7519 CDK1, 2, 4, 5, 9190446718-<10

Table 2: In vitro kinase inhibitory activity (IC50) of selected pan-CDK inhibitors. Data compiled from multiple sources.

Covalent CDK Inhibitors

Covalent inhibitors form an irreversible bond with their target kinase, often leading to prolonged target engagement and potentially improved efficacy. This approach is being explored for various CDKs. For example, compounds have been designed to covalently target a non-catalytic cysteine residue near the ATP-binding pocket of CDK12. Another strategy involves modifying existing reversible inhibitors, such as Palbociclib, to incorporate a reactive "warhead" that can form a covalent bond with a nearby amino acid residue.

Experimental Protocols for Evaluating CDK Inhibitors

The characterization of CDK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.

In Vitro Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound against a specific kinase.

Protocol: Radiometric Kinase Assay (Example for CDK4/Cyclin D1)

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a fragment of the retinoblastoma protein, Rb), and the test inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP mix containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assays

Cell-based assays are crucial for assessing the effect of an inhibitor on cellular processes.

Protocol: Cell Proliferation Assay (Example using a cancer cell line)

  • Cell Seeding: Seed a cancer cell line known to be dependent on CDK4/6 activity (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the CDK inhibitor for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Protocol: Cell Cycle Analysis

  • Treatment: Treat cancer cells with the CDK inhibitor at a relevant concentration (e.g., GI50) for a specific time (e.g., 24 hours).

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the inhibitor induces cell cycle arrest at a specific phase.

In Vivo Efficacy Studies

Animal models are used to evaluate the anti-tumor activity and tolerability of a CDK inhibitor in a living organism.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into vehicle control and treatment groups and administer the CDK inhibitor (e.g., orally) at a defined dose and schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth between the control and treated groups to assess the anti-tumor efficacy.

Visualizing Key Pathways and Workflows

CDK4/6-Rb Signaling Pathway

The following diagram illustrates the core CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates pRb pRb CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes p16 p16 (INK4a) p16->CDK4_6 Inhibits CDK4_6_Inhibitor This compound & Other CDK4/6 Inhibitors CDK4_6_Inhibitor->CDK4_6 Inhibits

Caption: The CDK4/6-pRb signaling pathway and the inhibitory action of CDK4/6 inhibitors.

Experimental Workflow for CDK Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK inhibitor.

Experimental_Workflow Start Compound Synthesis & Initial Screening Biochemical_Assays In Vitro Kinase Assays (IC50 Determination) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Cell Cycle) Biochemical_Assays->Cell_Based_Assays Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (Western Blot for pRb) Selectivity_Profiling->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization Lead_Optimization->Biochemical_Assays Iterative Refinement Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

Caption: A generalized workflow for the preclinical development of a CDK inhibitor.

Conclusion and Future Directions

The development of CDK inhibitors represents a significant advancement in targeted cancer therapy. While highly selective CDK4/6 inhibitors have demonstrated remarkable success in specific cancer types, the field continues to evolve. The discontinuation of this compound underscores the challenges inherent in drug development, where promising preclinical candidates may not always translate to clinical success for various reasons including, but not limited to, efficacy, safety, or strategic portfolio decisions.

Future research in this area is focused on several key aspects:

  • Overcoming Resistance: Understanding and overcoming acquired resistance to CDK4/6 inhibitors is a major clinical challenge.

  • Novel CDK Targets: Exploring the therapeutic potential of inhibiting other CDKs, such as CDK2, CDK7, and CDK9, is an active area of investigation.

  • Combination Therapies: Identifying synergistic combinations of CDK inhibitors with other targeted agents or immunotherapies holds promise for improving patient outcomes.

  • Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to specific CDK inhibitors is crucial for personalizing treatment.

The ongoing exploration of the diverse family of cyclin-dependent kinases will undoubtedly lead to the development of new and improved therapies for a wide range of cancers.

References

The Discovery and Development of PF-06842874: A CDK4/6 Inhibitor for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-06842874 is a small molecule inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH). The rationale for its development stemmed from the understanding that aberrant proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature of PAH, driven by dysregulation of the cell cycle. By targeting CDK4/6, key regulators of the G1-S phase transition, this compound was designed to halt this hyperproliferation. The compound was granted Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for PAH.[1] However, its clinical development was discontinued in Phase 1 in November 2021.[1][2] This whitepaper provides a comprehensive overview of the available information on the discovery and development history of this compound, including its mechanism of action, preclinical rationale, and clinical development timeline. Due to its early discontinuation, detailed preclinical data and specific experimental protocols for this compound have not been made publicly available by Pfizer. Therefore, this guide also presents generalized methodologies for key experiments based on the development of other CDK4/6 inhibitors.

Introduction: The Rationale for Targeting CDK4/6 in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological hallmark of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary vasculature and increased vascular resistance.

The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint and is primarily controlled by the activity of CDK4 and CDK6. These kinases, when complexed with their regulatory partners, Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. In PAH, this pathway is often dysregulated, leading to uncontrolled proliferation of PASMCs.

This compound was developed as a selective inhibitor of CDK4 and CDK6, with the therapeutic goal of restoring normal cell cycle control in the pulmonary vasculature and thereby halting or reversing the pathological remodeling seen in PAH.

Mechanism of Action: The CDK4/6-Rb-E2F Signaling Pathway

This compound acts as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the formation of the active Cyclin D-CDK4/6 complexes and subsequent phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes necessary for cell cycle progression into the S phase. The intended therapeutic effect in PAH is the induction of G1 cell cycle arrest in hyperproliferating PASMCs.

CDK4_6_Signaling_Pathway cluster_0 Cell Cycle Progression in PAH cluster_1 Intervention with this compound Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 pRb p-Rb (Inactive) CyclinD_CDK4_6->pRb Phosphorylates G1_Arrest G1 Phase Cell Cycle Arrest Rb Rb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Proliferation PASMC Proliferation & Vascular Remodeling S_Phase_Genes->Cell_Proliferation PF_06842874 This compound CDK4_6_Inhibited CDK4/6 PF_06842874->CDK4_6_Inhibited Inhibits

Figure 1: Mechanism of action of this compound in the context of the CDK4/6-Rb-E2F signaling pathway in PAH.

Preclinical Development

While specific preclinical data for this compound is not publicly available, the following sections describe the types of studies and representative data that would have been conducted to support its development, based on similar CDK4/6 inhibitors.

In Vitro Studies

3.1.1. Kinase Inhibitory Potency and Selectivity

The primary in vitro evaluation of a kinase inhibitor involves determining its potency against the target enzymes and its selectivity against other kinases.

Table 1: Representative In Vitro Kinase Inhibitory Activity

Parameter CDK4/Cyclin D1 CDK6/Cyclin D3 Other Kinases
IC50 (nM) Data not publicly available Data not publicly available Data not publicly available

| Ki (nM) | Data not publicly available | Data not publicly available | Data not publicly available |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine kinase inhibitory activity is a radiometric assay or a fluorescence-based assay. For a radiometric assay, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme complexes would be incubated with a substrate (e.g., a fragment of the Rb protein), [γ-³²P]ATP, and varying concentrations of this compound. The reaction would be stopped, and the amount of ³²P incorporated into the substrate would be measured using a scintillation counter. The IC50 value is then calculated by fitting the data to a dose-response curve. Selectivity would be assessed by screening this compound against a panel of other kinases using similar assay formats.

3.1.2. Cellular Proliferation Assays

To confirm the on-target effect of this compound in a cellular context, its ability to inhibit the proliferation of PASMCs would be assessed.

Table 2: Representative Cellular Antiproliferative Activity

Cell Line Growth Inhibition (IC50, nM)

| Human PASMCs | Data not publicly available |

Experimental Protocol: Cell Proliferation Assay (General)

Human PASMCs, either from healthy donors or PAH patients, would be seeded in 96-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability would be measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CyQUANT. The IC50 value for growth inhibition would be determined from the resulting dose-response curve.

In Vivo Studies

The efficacy of this compound in a living organism would be evaluated in established animal models of pulmonary hypertension.

Table 3: Representative In Vivo Efficacy in Animal Models of PAH

Animal Model Key Endpoints Results
Monocrotaline-induced PAH (Rat) Right Ventricular Systolic Pressure (RVSP), Right Ventricular Hypertrophy (RVH), Pulmonary Vascular Remodeling Data not publicly available

| Sugen/Hypoxia-induced PAH (Rat) | RVSP, RVH, Pulmonary Vascular Remodeling | Data not publicly available |

Experimental Protocol: In Vivo Efficacy Study (General)

For the monocrotaline (MCT) model, rats would be injected with MCT to induce PAH. After a set period for disease development, animals would be treated with this compound or a vehicle control for several weeks. At the end of the study, hemodynamic parameters such as RVSP would be measured via right heart catheterization. The hearts would be excised to determine the Fulton index (RV/[LV+S]), a measure of right ventricular hypertrophy. Lungs would be harvested for histological analysis to assess the degree of pulmonary vascular remodeling.

Preclinical_Development_Workflow Discovery Compound Discovery (e.g., High-Throughput Screening) Lead_Optimization Lead Optimization (Structure-Activity Relationship) Discovery->Lead_Optimization In_Vitro_Studies In Vitro Characterization Lead_Optimization->In_Vitro_Studies Kinase_Assays Kinase Inhibition Assays (Potency & Selectivity) In_Vitro_Studies->Kinase_Assays Cell_Assays Cellular Proliferation Assays (e.g., PASMCs) In_Vitro_Studies->Cell_Assays In_Vivo_Studies In Vivo Efficacy Studies Kinase_Assays->In_Vivo_Studies Cell_Assays->In_Vivo_Studies PAH_Models Animal Models of PAH (e.g., MCT, SuHx) In_Vivo_Studies->PAH_Models Tox_Studies Preclinical Toxicology & Safety Pharmacology PAH_Models->Tox_Studies IND_Filing Investigational New Drug (IND) Application Tox_Studies->IND_Filing

Figure 2: A generalized workflow for the preclinical development of a novel therapeutic agent like this compound.

Clinical Development

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in human subjects.

Phase 1 Clinical Trial

Table 4: this compound Phase 1 Clinical Trial Overview

Parameter Description
Clinical Trial Identifier Not publicly available
Study Design Likely a randomized, double-blind, placebo-controlled, single and/or multiple ascending dose study
Population Likely healthy volunteers and/or patients with PAH
Primary Endpoints Safety and tolerability
Secondary Endpoints Pharmacokinetics (Cmax, Tmax, AUC)

| Status | Discontinued |

Experimental Protocol: Phase 1 Clinical Trial (General)

A typical Phase 1 study for a small molecule like this compound would involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. In the SAD portion, cohorts of healthy volunteers would receive a single oral dose of this compound or placebo, with the dose escalating in subsequent cohorts after safety data from the previous cohort is reviewed. In the MAD portion, cohorts would receive multiple doses over a set period. Blood samples would be collected at various time points to determine the pharmacokinetic profile. Safety would be monitored through physical exams, vital signs, electrocardiograms (ECGs), and laboratory tests.

Development Timeline and Discontinuation

The development of this compound for pulmonary arterial hypertension progressed to a Phase 1 clinical trial.

  • July 28, 2021: this compound received Orphan Drug designation from the U.S. FDA for the treatment of pulmonary arterial hypertension.[1]

  • November 2, 2021: Pfizer announced the discontinuation of the Phase 1 development program for this compound for PAH in both immediate-release and controlled-release oral formulations.[1][2]

The specific reasons for the discontinuation have not been publicly disclosed by Pfizer. In early-stage clinical development, discontinuation can result from a variety of factors, including but not limited to an unfavorable safety profile, undesirable pharmacokinetic properties, or strategic pipeline prioritization.

Conclusion

This compound represented a targeted therapeutic approach for pulmonary arterial hypertension, aiming to address the underlying pathology of PASMC hyperproliferation through the inhibition of CDK4/6. While the compound progressed to Phase 1 clinical trials and received Orphan Drug designation, its development was ultimately discontinued. The lack of publicly available detailed preclinical and clinical data prevents a full assessment of its potential. However, the scientific rationale for targeting the CDK4/6 pathway in PAH remains a valid area of investigation for the development of novel therapies for this devastating disease.

References

Preclinical Profile of PF-06842874: A CDK 4/6 Inhibitor for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06842874 is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH).[1][2] The development of this compound was discontinued in November 2021 after Phase I clinical trials.[1] This technical guide provides a summary of the available preclinical information regarding this compound, including its mechanism of action, and outlines typical experimental protocols and data presentation relevant to its development for PAH. Due to the early termination of its development, specific preclinical data for this compound is limited in the public domain. Therefore, this guide also incorporates general knowledge of CDK4/6 inhibition in the context of PAH to provide a comprehensive overview.

Core Mechanism of Action: Targeting the Cell Cycle in PAH

Pulmonary arterial hypertension is characterized by the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling and increased pulmonary vascular resistance. The cell cycle machinery, particularly the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway, is a key driver of this hyperproliferative state.

This compound, as a CDK4/6 inhibitor, is designed to intervene in this pathological process. By selectively inhibiting CDK4 and CDK6, the drug prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This ultimately leads to cell cycle arrest and a reduction in PASMC proliferation.

Signaling Pathway

The signaling pathway targeted by this compound is central to cell cycle regulation. Mitogenic signals in PAH lead to the upregulation of Cyclin D, which complexes with and activates CDK4 and CDK6. This complex then phosphorylates and inactivates the Rb protein, releasing E2F to promote the expression of genes necessary for cell proliferation.

CDK4_6_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK4_6_Active Active Cyclin D-CDK4/6 Complex CyclinD->CDK4_6_Active CDK4_6 CDK4/6 CDK4_6->CDK4_6_Active Rb Rb CDK4_6_Active->Rb phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription activates Proliferation Cell Proliferation Gene_Transcription->Proliferation PF06842874 This compound PF06842874->CDK4_6_Active inhibits

Caption: CDK4/6 Signaling Pathway in PAH and Point of Intervention for this compound.

Preclinical Data Summary

While specific quantitative preclinical data for this compound is not publicly available, the following tables represent the types of data that would be generated in preclinical studies for a compound of this class. The values presented are hypothetical and for illustrative purposes only, based on typical findings for CDK4/6 inhibitors in relevant assays.

Table 1: In Vitro Activity
ParameterCell LineHypothetical ValueDescription
IC50 (CDK4/Cyclin D1) Biochemical Assay5 nMConcentration of this compound required to inhibit 50% of CDK4/Cyclin D1 kinase activity.
IC50 (CDK6/Cyclin D3) Biochemical Assay10 nMConcentration of this compound required to inhibit 50% of CDK6/Cyclin D3 kinase activity.
Cell Proliferation IC50 Human PASMCs50 nMConcentration of this compound required to inhibit 50% of proliferation in human pulmonary artery smooth muscle cells.
Table 2: In Vivo Efficacy in a Rodent Model of PAH
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Right Ventricular Systolic Pressure (RVSP, mmHg) 65 ± 550 ± 440 ± 5
Right Ventricular Hypertrophy (Fulton's Index) 0.55 ± 0.050.45 ± 0.040.35 ± 0.03
Pulmonary Arterial Remodeling (% medial wall thickness) 35 ± 325 ± 220 ± 3

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, the following represents standard methodologies used in the preclinical evaluation of therapeutic candidates for PAH.

In Vitro Kinase Assays
  • Objective: To determine the potency and selectivity of this compound against CDK4 and CDK6.

  • Method: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with a substrate (e.g., a fragment of the Rb protein) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based or radiometric assay. The IC50 values are then calculated.

Cell Proliferation Assays
  • Objective: To assess the anti-proliferative effect of this compound on PASMCs.

  • Method: Human PASMCs are seeded in multi-well plates and treated with various concentrations of this compound for a defined period (e.g., 72 hours). Cell viability and proliferation are measured using assays such as MTT, BrdU incorporation, or cell counting. The IC50 for cell proliferation is then determined.

In Vivo Models of Pulmonary Arterial Hypertension
  • Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.

  • Common Models:

    • Monocrotaline (MCT)-induced PAH in rats: A single subcutaneous injection of MCT induces endothelial damage and subsequent PASMC proliferation, leading to PAH.

    • Sugen/Hypoxia (Su/Hx)-induced PAH in rats: A combination of the VEGF receptor antagonist Sugen 5416 and chronic hypoxia leads to a more severe and clinically relevant PAH phenotype.

  • Treatment Protocol: Animals with established PAH are treated with vehicle or different doses of this compound, typically administered orally once or twice daily for several weeks.

  • Efficacy Endpoints:

    • Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Assessed by calculating the Fulton's Index (ratio of the right ventricle free wall weight to the left ventricle plus septum weight).

    • Histology: Morphometric analysis of pulmonary arterioles to quantify medial wall thickness and muscularization.

Experimental Workflow

The following diagram illustrates a typical preclinical development workflow for a PAH drug candidate like this compound.

Preclinical_Workflow cluster_Discovery Discovery & In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development Target_ID Target Identification (CDK4/6 in PAH) Lead_Opt Lead Optimization (Synthesis of this compound) Target_ID->Lead_Opt Biochem_Assay Biochemical Assays (Kinase IC50) Lead_Opt->Biochem_Assay Cell_Assay Cell-based Assays (Proliferation IC50) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_Studies PAH_Model PAH Animal Model (e.g., MCT, Su/Hx) PK_Studies->PAH_Model Efficacy_Studies Efficacy Studies (Hemodynamics, Histology) PAH_Model->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Phase_I Phase I Clinical Trials Tox_Studies->Phase_I

Caption: Representative Preclinical to Clinical Workflow for a PAH Drug Candidate.

Conclusion

This compound represents a targeted therapeutic approach for pulmonary arterial hypertension by inhibiting the CDK4/6 pathway, which is implicated in the pathological proliferation of pulmonary artery smooth muscle cells. Although its clinical development was halted at an early stage, the scientific rationale for targeting this pathway in PAH remains compelling. This guide provides a framework for understanding the preclinical evaluation of such a compound, highlighting the key in vitro and in vivo studies necessary to establish proof-of-concept and characterize its therapeutic potential. Further research into CDK4/6 inhibition may yet yield new therapeutic options for patients with this devastating disease.

References

Navigating the Kinase Selectivity Landscape of PF-06842874: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative kinase selectivity data for the investigational compound PF-06842874 is limited. This guide provides a comprehensive overview of its known primary targets and outlines the established methodologies and expected data formats for characterizing the selectivity profile of such a kinase inhibitor, based on industry-standard practices for similar molecules.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are crucial regulators of the cell cycle, and their inhibition has been a validated therapeutic strategy in oncology. The clinical development of this compound by Pfizer was focused on pulmonary arterial hypertension, a departure from the typical oncology indications for CDK4/6 inhibitors.[1] The program was discontinued in the Phase 1 clinical trial stage. A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document serves as a technical guide to the anticipated selectivity profile of this compound and the methodologies employed to elucidate it.

Core Target Profile

The primary pharmacological activity of this compound is the inhibition of CDK4 and CDK6. The anticipated core target profile is summarized below.

TargetAnticipated ActivityRationale
Cyclin-Dependent Kinase 4 (CDK4) Primary Target As a designated CDK4/6 inhibitor, high-affinity binding and potent inhibition are expected.
Cyclin-Dependent Kinase 6 (CDK6) Primary Target As a designated CDK4/6 inhibitor, high-affinity binding and potent inhibition are expected.

Expected Kinase Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan, is critical to understanding the broader interaction landscape of an inhibitor. While the specific data for this compound is not publicly available, a typical selectivity screen would assess the compound's activity against a large panel of human kinases (e.g., >400 kinases). The results of such a screen would be presented in a detailed table, quantifying the inhibitory activity (e.g., as IC50, Ki, or percent inhibition at a given concentration) against each kinase.

Representative Data Table: Kinase Selectivity Profile of a CDK4/6 Inhibitor

Kinase FamilyKinase TargetIC50 (nM) or % Inhibition @ [X µM]
CMGC (CDK, MAPK, GSK, CLK) CDK4/Cyclin D1 < 10
CDK6/Cyclin D3 < 10
CDK1/Cyclin B> 1000
CDK2/Cyclin A> 500
CDK5/p25> 1000
......
TK (Tyrosine Kinase) ABL1> 10000
EGFR> 10000
SRC> 10000
......
Other ......

Note: The values presented in this table are hypothetical and representative of a selective CDK4/6 inhibitor. They do not represent actual data for this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the kinase selectivity profile of a compound like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant human kinases, corresponding kinase-specific peptide substrates, Adenosine-5'-triphosphate (ATP), and the test compound (this compound).

  • Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase.

  • Procedure:

    • A dilution series of this compound is prepared in a suitable buffer (e.g., containing DMSO).

    • The kinase, peptide substrate, and test compound are pre-incubated in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

KinomeScan™ Competition Binding Assay

Objective: To quantitatively measure the binding affinity of this compound to a large panel of kinases.

Methodology:

  • Assay Principle: This is a competition binding assay where the test compound is tested for its ability to displace a known, immobilized ligand from the active site of the kinase. The amount of kinase bound to the immobilized ligand is measured.

  • Procedure:

    • A proprietary DNA-tagged kinase library is used.

    • Kinases are mixed with the test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

    • The mixture is then applied to an affinity matrix containing an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that do not bind to the test compound will bind to the affinity matrix.

    • The amount of kinase bound to the matrix is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Signaling Pathways and Experimental Workflows

CDK4/6 Signaling Pathway

CDK46_Pathway cluster_mapk MAPK Pathway cluster_cellcycle Cell Cycle Control Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Mitogens->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates Transcription CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRB pRB CDK46_CyclinD->pRB Phosphorylates pRB_P p-pRB (Phosphorylated) E2F E2F pRB->E2F Sequesters pRB_P->E2F Releases S S Phase (DNA Replication) E2F->S Promotes Transcription of S-phase genes G1 G1 Phase PF06842874 This compound PF06842874->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Cyclin D signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Profiling_Workflow Start Start: Test Compound (e.g., this compound) PrimaryAssay Primary Biochemical Assay (e.g., against CDK4/6) Start->PrimaryAssay KinomeScan Broad Kinome Screen (e.g., KINOMEscan™ >400 kinases) PrimaryAssay->KinomeScan If potent DoseResponse Dose-Response Assays for Hits (Determine IC50/Kd) KinomeScan->DoseResponse Identify off-targets CellularAssay Cell-Based Assays (Target Engagement & Phenotypic Effects) DoseResponse->CellularAssay DataAnalysis Data Analysis & Visualization (Selectivity Profile, SAR) CellularAssay->DataAnalysis End End: Selectivity Profile Established DataAnalysis->End

Caption: A representative workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

While the clinical development of this compound has been discontinued, the principles governing its mechanism of action as a CDK4/6 inhibitor are well-established. A thorough characterization of its kinase selectivity profile would be a critical component of its preclinical and clinical evaluation. The methodologies and data formats presented in this guide represent the industry standard for such an assessment and provide a framework for understanding the potential therapeutic window and off-target liabilities of this class of inhibitors. For drug development professionals, a comprehensive and quantitative kinase selectivity profile is indispensable for informed decision-making and the successful progression of a candidate compound.

References

PF-06842874: A Discontinued CDK4/6 Inhibitor for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

PF-06842874 is a small molecule, orally administered inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] The compound was granted Orphan Drug status for this indication in the United States.[1][2][5] However, its development was discontinued during Phase 1 clinical trials.[1][6]

Due to the early termination of its development, there is a significant lack of publicly available, in-depth technical information regarding the pharmacokinetics and pharmacodynamics of this compound. The comprehensive quantitative data and detailed experimental protocols required for a full technical guide are not available in the public domain.

Limited Available Information:

AttributeInformation
Compound Name This compound
Class Small Molecule
Mechanism of Action Cyclin-dependent kinase 4 (CDK4) and 6 (CDK6) inhibitor[1][2][3][4]
Originator Pfizer[1]
Indication Pulmonary Arterial Hypertension[1][2][3][4]
Orphan Drug Status Yes, for Pulmonary Arterial Hypertension in the USA[1][2][5]
Highest Development Phase Phase 1 Clinical Trials[2][3][4]
Development Status Discontinued[1][6]

Mechanism of Action: CDK4/6 Inhibition

As a CDK4/6 inhibitor, this compound was designed to target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle. The binding of D-type cyclins to CDK4 and CDK6 initiates the phosphorylation of the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle, thereby promoting cell proliferation. By inhibiting CDK4 and CDK6, this compound would prevent the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase. In the context of pulmonary arterial hypertension, this mechanism was likely intended to inhibit the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of the disease.

Signaling Pathway

CDK4_6_Inhibition cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition by this compound CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation PF06842874 This compound PF06842874->CDK46 Inhibits Phase1_Workflow Recruitment Healthy Volunteer Recruitment Dosing Drug Administration (Single & Multiple Ascending Doses) Recruitment->Dosing Sampling Biological Sampling (Blood, Urine) Dosing->Sampling Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarker Assays) Sampling->PD_Analysis Data_Analysis Data Analysis & Reporting PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis Safety_Monitoring->Data_Analysis

References

In-Depth Technical Guide: PF-06842874 and the Landscape of CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational CDK4/6 inhibitor PF-06842874, including its chemical identity and physicochemical properties. Due to the discontinuation of its clinical development, publicly available data on this compound is limited. To provide a thorough understanding of its therapeutic class, this guide also details the mechanism of action, experimental protocols, and quantitative data for approved and well-characterized CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib. The document includes detailed signaling pathway diagrams and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1] Developed by Pfizer, it was investigated as a potential therapeutic agent for pulmonary arterial hypertension.[1] The compound entered Phase I clinical trials but was subsequently discontinued from development.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 2516247-98-4[2]
Molecular Weight Average: 385.464 g/mol , Monoisotopic: 385.200156361 g/mol [2]
Molecular Formula C21H27N3O4[2]

Mechanism of Action: The CDK4/6 Signaling Pathway

CDK4 and CDK6 are serine/threonine kinases that play a pivotal role in the G1 phase of the cell cycle.[3] They form complexes with D-type cyclins, which are activated by mitogenic signals.[4] This complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA synthesis.[4]

In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[6] CDK4/6 inhibitors, such as this compound, function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[3]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Mitogenic_Signals->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Mitogenic_Signals->PI3K_AKT_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulation PI3K_AKT_mTOR->CyclinD Upregulation CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation p16INK4A p16INK4A p16INK4A->CDK4_6_CyclinD Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Rb_E2F->S_Phase_Genes pRb p-Rb pRb->E2F Cell_Cycle_Progression G1-S Transition (Cell Proliferation) S_Phase_Genes->Cell_Cycle_Progression PF_06842874 This compound (CDK4/6 Inhibitor) PF_06842874->CDK4_6_CyclinD

CDK4/6 Signaling Pathway and Inhibition

Quantitative Data for Representative CDK4/6 Inhibitors

Due to the limited availability of data for this compound, this section presents quantitative data for the approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib to provide context for the activity of this class of compounds.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Cell LineReference
Ribociclib CDK410-[7]
CDK639-[7]
Abemaciclib CDK42-[7]
CDK610-[7]
Palbociclib CDK411-[7]
CDK616-[7]
Preclinical Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

CompoundSpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
Abemaciclib HumanOral~81232890~24.8
Palbociclib HumanOral6-121152280~29
Ribociclib HumanOral1-4137422500~32.7

Note: The presented pharmacokinetic data are from various preclinical and clinical studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols for Evaluation of CDK4/6 Inhibitors

This section outlines representative experimental protocols for the in vitro and in vivo evaluation of CDK4/6 inhibitors, based on methodologies used for approved drugs in this class.

In Vitro Kinase Assay

This assay determines the direct inhibitory activity of a compound against the target kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CDK4/6-Cyclin D - Kinase Buffer - ATP - Substrate (e.g., Rb protein) - Test Compound (e.g., this compound) Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., using luminescence, fluorescence, or radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow

Methodology:

  • Reagent Preparation: Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes are diluted in kinase buffer. A substrate, typically a fragment of the Rb protein, is also prepared in the same buffer. The test compound is serially diluted to various concentrations.

  • Reaction Setup: The enzyme, substrate, and test compound are mixed in a microplate well and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ADP-Glo™ Kinase Assay (measures ADP production), HTRF® (Homogeneous Time-Resolved Fluorescence), or radioisotope-based assays (measuring incorporation of ³²P-ATP).

  • Data Analysis: The signal is measured, and the percent inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines known to be dependent on the CDK4/6 pathway (e.g., MCF-7, CAMA-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Assessment of Cell Proliferation: Cell viability or proliferation is measured using various methods:

    • Direct Cell Counting: Using a cell counter or a viability stain like trypan blue.

    • DNA Synthesis Measurement: Using assays that measure the incorporation of bromodeoxyuridine (BrdU) or EdU into newly synthesized DNA.

    • Metabolic Assays: Such as MTT or CellTiter-Glo®, which measure metabolic activity as an indicator of cell viability.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Models

Xenograft models in immunocompromised mice are used to evaluate the anti-tumor efficacy of the compound in a living organism.

Xenograft_Workflow Start Start Cell_Culture Culture Cancer Cells (e.g., MCF-7) Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups (when tumors reach a specific size) Tumor_Growth->Randomization Treatment Administer Test Compound or Vehicle (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size limit, study duration) Monitoring->Endpoint Analysis Tumor and Tissue Collection for Pharmacodynamic Analysis (e.g., Western blot for p-Rb) Endpoint->Analysis End End Analysis->End

In Vivo Xenograft Study Workflow

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.

  • Drug Administration: The test compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. Tumors can be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated Rb by Western blot or immunohistochemistry, to confirm target engagement.

Conclusion

This compound is an investigational CDK4/6 inhibitor whose clinical development was discontinued. While specific data on this compound remains limited, the extensive research and clinical success of other CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib have established this class of drugs as a cornerstone of therapy for certain cancers. The information and protocols detailed in this guide provide a comprehensive framework for the preclinical and clinical evaluation of CDK4/6 inhibitors, serving as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

References

Potential Therapeutic Applications of PF-06842874 Beyond Pulmonary Arterial Hypertension: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PF-06842874 was a clinical-stage CDK4/6 inhibitor under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH). Its development was discontinued in Phase I in November 2021.[1][2] As such, there is a lack of publicly available data on the preclinical and clinical evaluation of this compound for indications other than PAH. This guide, therefore, explores the potential therapeutic targets of this compound by examining the established and emerging roles of the broader class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors in various diseases. The information presented herein is based on data from other CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, and should be considered a theoretical landscape for a compound with a similar mechanism of action.

Core Mechanism of Action: The Cell Cycle Connection

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. In many pathological conditions, particularly cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The canonical pathway involves the binding of D-type cyclins to CDK4/6. This complex then phosphorylates the Retinoblastoma (Rb) protein, a tumor suppressor. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. By inhibiting CDK4/6, this compound would prevent Rb phosphorylation, maintain its suppression of E2F, and ultimately induce G1 cell cycle arrest.

cluster_0 G1 Phase cluster_1 S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD p_pRb p-Rb (Inactive) CDK46_CyclinD->p_pRb Phosphorylation pRb Rb pRb_E2F Rb-E2F Complex (Inactive) pRb->pRb_E2F E2F E2F E2F->pRb_E2F Gene_Transcription Gene Transcription for DNA Replication E2F->Gene_Transcription pRb_E2F->p_pRb p_pRb->E2F Release PF06842874 This compound PF06842874->CDK46_CyclinD Inhibition Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression

Figure 1: Simplified signaling pathway of CDK4/6 inhibition by this compound.

Potential Therapeutic Targets Beyond PAH

The primary therapeutic area for approved CDK4/6 inhibitors is oncology, specifically hormone receptor-positive (HR+), HER2-negative breast cancer. However, extensive preclinical and clinical research has identified a broad range of other potential applications.

Oncology

The dysregulation of the cell cycle is a hallmark of cancer, making CDK4/6 an attractive target in various malignancies.

Potential Malignancies for this compound:

Tumor TypeRationale for CDK4/6 Inhibition
Glioblastoma Frequent alterations in the CDK4/6-Rb pathway.
Melanoma A significant subset of melanomas exhibit CDK4 amplification or cyclin D1 overexpression.
Non-Small Cell Lung Cancer (NSCLC) Particularly in KRAS-mutant NSCLC, CDK4/6 inhibition has shown preclinical activity.
Colorectal Cancer Evidence suggests a role for CDK4/6 in the proliferation of colorectal cancer cells.
Ovarian Cancer Preclinical models have demonstrated sensitivity to CDK4/6 inhibitors.
Mantle Cell Lymphoma Characterized by the t(11;14) translocation leading to cyclin D1 overexpression.
Gastric Cancer A subset of gastric cancers shows amplification of the CDK6 gene.

Table 1: Potential Oncological Applications of a CDK4/6 Inhibitor Like this compound.

Illustrative Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol is a representative example of how the anti-proliferative effects of a compound like this compound would be initially assessed in cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 MG for glioblastoma) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Proliferation Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with this compound (Serial Dilution) Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: A representative workflow for an in vitro cell proliferation assay.
Non-Oncological Proliferative Disorders

The anti-proliferative effects of CDK4/6 inhibitors could be beneficial in non-cancerous diseases characterized by excessive cell growth.

Potential Non-Oncological Applications:

Disease AreaRationale for CDK4/6 Inhibition
Fibrosis (e.g., Idiopathic Pulmonary Fibrosis, Renal Fibrosis) Inhibition of fibroblast proliferation and differentiation into myofibroblasts.
Glomerulonephritis Potential to reduce the proliferation of mesangial cells in the kidney.
Atherosclerosis Inhibition of vascular smooth muscle cell proliferation, a key event in plaque formation.

Illustrative Experimental Protocol: In Vivo Model of Fibrosis

This protocol is a hypothetical example of how the anti-fibrotic effects of this compound could be evaluated in an animal model.

  • Animal Model: Induce fibrosis in mice, for example, through bleomycin administration for pulmonary fibrosis or unilateral ureteral obstruction (UUO) for renal fibrosis.

  • Treatment Groups: Randomly assign animals to receive daily treatment with this compound (at various doses), a positive control (e.g., an established anti-fibrotic agent), or a vehicle control.

  • Treatment Administration: Administer the treatments via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 14-21 days).

  • Endpoint Analysis:

    • Histology: Harvest the target organs (lungs or kidneys) and perform histological staining (e.g., Masson's trichrome) to assess collagen deposition and tissue architecture.

    • Immunohistochemistry: Stain for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and fibronectin.

    • Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., TGF-β, Collagen I) using qPCR.

  • Data Analysis: Quantify the fibrotic area and marker expression in the different treatment groups and perform statistical analysis to determine the efficacy of the treatment.

Protection of Normal Tissues During Chemotherapy

An emerging area of interest is the use of CDK4/6 inhibitors to protect normal cells from the toxicity of chemotherapy. By inducing a temporary cell cycle arrest in healthy cells, they may be less susceptible to the damaging effects of cytotoxic agents that target rapidly dividing cells.

Potential Applications in Chemoprotection:

ApplicationRationale
Myelopreservation Protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage, thereby reducing neutropenia, anemia, and thrombocytopenia.
Nephroprotection Reducing chemotherapy-induced kidney damage.
Cardioprotection Mitigating the cardiotoxic effects of certain chemotherapeutic agents.

Summary and Future Directions

While the development of this compound for PAH has been halted, its mechanism of action as a CDK4/6 inhibitor places it in a class of drugs with significant therapeutic potential across a wide range of diseases. The primary area of opportunity lies in oncology, where CDK4/6 inhibitors are already a mainstay of treatment for certain breast cancers, and their application in other solid and hematological malignancies is an active area of research.

Furthermore, the potential for CDK4/6 inhibitors in non-oncological proliferative disorders and as protective agents during chemotherapy represents exciting and expanding fields of investigation. Should the development of this compound be revisited, these areas would be logical avenues for exploration, contingent on a favorable safety and pharmacokinetic profile. The successful application in these new domains will likely depend on the identification of predictive biomarkers to select patient populations most likely to respond.

References

Methodological & Application

Application Notes and Protocols for PF-06842874 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the inhibitory activity of PF-06842874 against Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6)/Cyclin D3 using a luminescence-based in vitro kinase assay.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases, in complex with D-type cyclins, are critical regulators of the cell cycle, specifically in the transition from the G1 to the S phase.[3][4] The primary substrate for the CDK4/6-Cyclin D complex is the Retinoblastoma protein (Rb).[4][5] Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[3] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[3][6]

This document outlines a detailed protocol for measuring the in vitro potency of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8]

Signaling Pathway

The canonical CDK4/6-Cyclin D-Rb signaling pathway is a key driver of cell cycle progression. Upon mitogenic stimulation, Cyclin D levels rise and bind to CDK4 or CDK6. This complex is then activated by CDK-activating kinase (CAK). The active CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), causing it to dissociate from the E2F transcription factor. Liberated E2F then promotes the transcription of genes necessary for the cell to enter the S phase of the cell cycle. This compound inhibits the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation and halting cell cycle progression.

CDK4_6_Signaling_Pathway cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals CyclinD Cyclin D (D1, D2, D3) Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D (Inactive) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Active_Complex CDK4/6-Cyclin D (Active) CDK46_CyclinD->Active_Complex Phosphorylation Rb Rb Active_Complex->Rb Phosphorylates CAK CAK CAK->Active_Complex Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S G1-S Phase Transition E2F->G1_S Promotes Rb_E2F->Rb Rb_E2F->E2F pRb p-Rb pRb->E2F Releases PF06842874 This compound PF06842874->Active_Complex Inhibits

CDK4/6 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against CDK4 and CDK6 is summarized in the table below. The data is presented as the inhibitor constant (Ki), which reflects the binding affinity of the inhibitor to the kinase.

Target KinaseCyclin PartnerInhibitorKi (nM)
CDK4Cyclin D1This compound62
CDK6Cyclin D3This compound130

Data sourced from MedChemExpress.[9]

Experimental Protocols

This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Enzymes:

    • Recombinant human CDK4/Cyclin D1 complex

    • Recombinant human CDK6/Cyclin D3 complex

  • Substrate:

    • Retinoblastoma (Rb) protein (full-length or a suitable peptide fragment, e.g., Rb (773-928)) or Histone H1[3][10]

  • Inhibitor:

    • This compound

  • Assay Kit:

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Buffers and Solutions:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[11]

    • ATP solution

    • DMSO

  • Labware:

    • 384-well white, opaque plates

    • Multichannel pipettes

    • Plate reader capable of luminescence detection

Experimental Workflow

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Solution (CDK4/D1 or CDK6/D3) add_enzyme Add Kinase to Plate prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Mix (Rb or Histone H1) initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) prep_substrate_atp->initiate_reaction add_inhibitor->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation pre_incubation->initiate_reaction kinase_reaction Incubate (Kinase Reaction) initiate_reaction->kinase_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) kinase_reaction->stop_reaction adp_to_atp Convert ADP to ATP (Add Kinase Detection Reagent) stop_reaction->adp_to_atp read_luminescence Read Luminescence adp_to_atp->read_luminescence analyze_data Data Analysis (IC50 Curve Fitting) read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Characterization of a CDK4/6 Inhibitor in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PF-06842874 is a known CDK4/6 inhibitor previously under development by Pfizer.[1][2][3][4][5] However, its clinical development was discontinued, and there is a lack of publicly available data regarding its specific use in cancer cell line experiments. The following application notes and protocols are therefore based on the established mechanism of action for CDK4/6 inhibitors and provide generalized methodologies for characterizing such a compound in a cancer research setting. These protocols should be adapted and optimized for specific cell lines and laboratory conditions.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound, as a CDK4/6 inhibitor, is designed to block this activity, thereby restoring cell cycle control and inhibiting cancer cell growth. The primary mechanism of action involves preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry. This leads to a G1 cell cycle arrest.

These application notes provide a framework for researchers to evaluate the in vitro efficacy and mechanism of action of a CDK4/6 inhibitor like this compound in cancer cell lines.

Mechanism of Action: CDK4/6 Inhibition

The canonical pathway of CDK4/6 action involves the binding of D-type cyclins to CDK4 or CDK6. This complex then phosphorylates the Retinoblastoma protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle. CDK4/6 inhibitors block the kinase activity of the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing the cell to arrest in the G1 phase.

CDK4_6_Pathway cluster_0 G1 Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 pRb p-Rb (Hyperphosphorylated) CyclinD_CDK4_6->pRb Phosphorylates G1_Arrest G1 Arrest Rb Rb E2F E2F Rb->E2F Binds and Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb->E2F Releases G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition PF06842874 This compound (CDK4/6 Inhibitor) PF06842874->CyclinD_CDK4_6 Inhibits PF06842874->G1_Arrest

Caption: CDK4/6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are key experiments to characterize a CDK4/6 inhibitor in cancer cell lines.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the inhibitor on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the CDK4/6 inhibitor (e.g., from 0.001 to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for Rb Phosphorylation

This experiment directly assesses the inhibitor's effect on its primary target, the phosphorylation of Rb.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the CDK4/6 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser795, Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle to confirm G1 arrest.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the CDK4/6 inhibitor at relevant concentrations (e.g., IC50) for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of a CDK4/6 Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeRb StatusIC50 (µM)
MCF-7BreastWild-Type0.05
T-47DBreastWild-Type0.08
MDA-MB-231BreastMutant>10
HT-29ColonWild-Type0.25
HCT116ColonWild-Type0.30

Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells Following Treatment with a CDK4/6 Inhibitor (1 µM for 24h)

Treatment% G0/G1% S% G2/M
Vehicle Control45.2%35.8%19.0%
CDK4/6 Inhibitor75.6%12.3%12.1%

Visualization of Experimental Workflow

A clear workflow helps in planning and executing the experiments systematically.

Experimental_Workflow cluster_workflow Experimental Workflow for CDK4/6 Inhibitor Characterization Start Select Rb-proficient Cancer Cell Lines Cell_Culture Cell Culture and Expansion Start->Cell_Culture Viability_Assay Cell Viability Assay (MTS) - Determine IC50 Cell_Culture->Viability_Assay Mechanism_Studies Mechanism of Action Studies Viability_Assay->Mechanism_Studies Use IC50 for dosing Western_Blot Western Blot - Analyze p-Rb, total Rb Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis - Quantify G1 Arrest Mechanism_Studies->Cell_Cycle Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on In Vitro Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro characterization of a CDK4/6 inhibitor.

References

Application Notes and Protocols for PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Product Name: PF-06842874

Chemical Name: 3-acetyl-1-cyclopentyl-7-{[(3S,4R)-3-hydroxyoxan-4-yl]amino}-4-methyl-1,6-naphthyridin-2(1H)-one[1]

Mechanism of Action: Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) Inhibitor[2]

Original Developer: Pfizer[2]

Status: Development Discontinued (as of November 2021)[2][3][4]

Target Indication (during development): Pulmonary Arterial Hypertension[2][3]

Physicochemical Properties

PropertyValueReference
CAS Number 2516247-98-4[1]
Molecular Formula C₂₁H₂₇N₃O₄[1]
Molecular Weight 385.46 g/mol [1]
Chemical Structure See Figure 1[1]

Figure 1: Chemical Structure of this compound

Supplier and Purchasing Information

Recommended Action for Procurement:

  • Identify a Custom Synthesis Vendor: Search for contract research organizations (CROs) or chemical synthesis companies that specialize in the synthesis of complex organic molecules and pharmaceutical intermediates.

  • Provide Necessary Information: When requesting a quote, provide the vendor with the following information:

    • Chemical Name: 3-acetyl-1-cyclopentyl-7-{[(3S,4R)-3-hydroxyoxan-4-yl]amino}-4-methyl-1,6-naphthyridin-2(1H)-one

    • CAS Number: 2516247-98-4

    • Chemical Structure (as provided above)

    • Required quantity (in mg or g)

    • Required purity (e.g., >95%, >98%)

    • Desired analytical data for quality control (e.g., HPLC, NMR, Mass Spectrometry)

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle.

Signaling Pathway:

The primary signaling pathway affected by this compound is the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which governs the G1 to S phase transition of the cell cycle.

  • In a proliferative state:

    • Growth factor signaling leads to the expression of D-type cyclins (Cyclin D1, D2, D3).

    • Cyclin D complexes with and activates CDK4 and CDK6.

    • The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).

    • Phosphorylated Rb (pRb) releases the transcription factor E2F.

    • Active E2F translocates to the nucleus and initiates the transcription of genes required for DNA replication and S-phase entry.

  • With this compound treatment:

    • This compound competes with ATP for the binding site on CDK4 and CDK6, inhibiting their kinase activity.

    • Inhibition of CDK4/6 prevents the phosphorylation of Rb.

    • Hypophosphorylated Rb remains bound to E2F, sequestering it in the cytoplasm.

    • The prevention of E2F-mediated transcription leads to G1 cell cycle arrest and a reduction in cell proliferation.

Rationale in Pulmonary Arterial Hypertension (PAH):

PAH is characterized by the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells, leading to vascular remodeling and increased pulmonary vascular resistance.[5][6] By inhibiting CDK4/6, this compound was investigated for its potential to halt or reverse this pathological proliferation.[5][6]

Diagram of the CDK4/6-Cyclin D-Rb Signaling Pathway:

CDK4_6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CyclinD_CDK46 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb PF06842874 This compound PF06842874->CyclinD_CDK46 Inhibits Rb Rb E2F E2F E2F_n E2F E2F->E2F_n Translocates Rb_E2F->E2F pRb pRb Rb_E2F->pRb pRb->E2F Releases Gene_Transcription Gene Transcription (S-Phase Entry) E2F_n->Gene_Transcription

Caption: The inhibitory effect of this compound on the CDK4/6-Rb pathway.

Experimental Protocols

While specific preclinical studies for this compound are not publicly available, the following are representative protocols for evaluating a CDK4/6 inhibitor in the context of pulmonary arterial hypertension, based on published research with similar compounds like Palbociclib.[5][6]

Protocol 1: In Vitro Proliferation Assay of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

Objective: To determine the anti-proliferative effect of this compound on hPASMCs.

Materials:

  • Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

  • Smooth Muscle Growth Medium-2 (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Platelet-Derived Growth Factor (PDGF)

  • This compound (dissolved in DMSO)

  • BrdU Cell Proliferation Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hPASMCs in 96-well plates at a density of 5,000 cells/well in SmGM-2 medium and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by serum-starving them in a serum-free medium for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with a pro-proliferative agent, such as PDGF (e.g., 20 ng/mL), to induce cell cycle entry.

  • BrdU Labeling: 24 hours post-stimulation, add BrdU labeling solution to each well and incubate for an additional 4 hours.

  • Detection:

    • Fix the cells and denature the DNA according to the manufacturer's protocol.

    • Add the anti-BrdU antibody and incubate.

    • Add the substrate solution and measure the absorbance using a microplate reader at the appropriate wavelength (typically 450 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the normalized values against the log concentration of this compound to determine the IC₅₀ (the concentration at which 50% of proliferation is inhibited).

Diagram of the In Vitro Proliferation Assay Workflow:

Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells 1. Seed hPASMCs (96-well plate) Serum_Starve 2. Serum Starve (24 hours) Add_Inhibitor 3. Add this compound (2 hours) Serum_Starve->Add_Inhibitor Add_Stimulant 4. Add PDGF (24 hours) Add_Inhibitor->Add_Stimulant Add_BrdU 5. Add BrdU (4 hours) Add_Stimulant->Add_BrdU Fix_and_Stain 6. Fix and Stain (Anti-BrdU Antibody) Add_BrdU->Fix_and_Stain Read_Plate 7. Read Absorbance Fix_and_Stain->Read_Plate Calculate_IC50 8. Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Protocol 2: Western Blot Analysis of Rb Phosphorylation

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb in hPASMCs.

Materials:

  • hPASMCs

  • 6-well plates

  • This compound

  • PDGF

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Seed hPASMCs in 6-well plates.

    • Serum-starve the cells for 24 hours.

    • Pre-treat with this compound or vehicle for 2 hours, followed by stimulation with PDGF for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Rb signal to the total-Rb signal to determine the relative level of Rb phosphorylation.

    • Use GAPDH as a loading control.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols described are general examples and may require optimization for specific experimental conditions. As this compound is a discontinued investigational compound with limited publicly available data, researchers should exercise caution and perform their own validation studies.

References

PF-06842874 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and storage of PF-06842874, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Due to the discontinuation of its clinical development, publicly available data on its specific handling is limited. The following protocols are based on the general properties of small molecule kinase inhibitors and best practices for laboratory handling of such compounds.

Introduction

This compound is a potent small molecule inhibitor targeting the CDK4/6 pathway, which is crucial for cell cycle progression.[1][2] Dysregulation of this pathway is a hallmark of various cancers, making CDK4/6 inhibitors a significant area of research.[1][2] These notes provide essential information for the accurate and safe use of this compound in a research setting.

Chemical Properties
PropertyValue
IUPAC Name 3-acetyl-1-cyclopentyl-7-{[(3S,4R)-3-hydroxyoxan-4-yl]amino}-4-methyl-1,6-naphthyridin-2(1H)-one
Molecular Formula C₂₁H₂₇N₃O₄
Molecular Weight 385.46 g/mol
CAS Number 2516247-98-4

Signaling Pathway of CDK4/6 Inhibition

This compound inhibits the phosphorylation of the Retinoblastoma (Rb) protein by the Cyclin D-CDK4/6 complex. This prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and a subsequent blockage of cell proliferation.

CDK46_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces expression CyclinD_CDK46 Active Cyclin D- CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb CellCycleArrest G1 Cell Cycle Arrest Rb Rb E2F E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F->Rb Rb_E2F->E2F Releases PF06842874 This compound PF06842874->CyclinD_CDK46 Inhibits

Diagram 1: Simplified signaling pathway of CDK4/6 inhibition by this compound.

Solution Preparation

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (optional, for specific applications)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Recommended Solvents and Stock Concentration
SolventRecommended Max ConcentrationNotes
DMSO ≥ 10 mMPrimary recommended solvent for creating high-concentration stock solutions.
Ethanol Limited SolubilityMay be suitable for specific in vivo studies, but solubility should be tested.

Note: As specific solubility data is not publicly available, it is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3855 mg of this compound (Molecular Weight = 385.46 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Storage Conditions
FormTemperatureLight/Air SensitivityRecommended Duration
Solid Powder -20°CProtect from light and moisture. Store in a desiccator.Up to 1 year
DMSO Stock Solution (10 mM) -20°C or -80°CProtect from light. Minimize air exposure.Up to 6 months at -20°C; up to 1 year at -80°C

Note: These are generalized recommendations. For long-term studies, it is advisable to perform periodic quality control checks (e.g., by LC-MS) to ensure the stability of the compound.

Experimental Protocols

Workflow for In Vitro Cell-Based Assays

The following workflow outlines the general steps for using the this compound stock solution in cell-based experiments, such as cell viability or cell cycle analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment Stock Prepare 10 mM Stock in DMSO Store Aliquot and Store at -80°C Stock->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Prepare Working Solutions in Cell Culture Medium Thaw->Dilute Treat Treat Cells with Working Solutions Dilute->Treat Incubate Incubate for Desired Time Period Treat->Incubate Analyze Analyze Experimental Endpoint Incubate->Analyze

Diagram 2: General experimental workflow for using this compound in cell-based assays.
Protocol for Cell Treatment

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Working Solutions: Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, or western blotting for Rb phosphorylation.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with water.

  • Refer to the supplier's Safety Data Sheet (SDS) for complete safety information, if available. Given the compound's mechanism of action (cell cycle inhibition), it should be handled as a potentially hazardous substance.

References

Application Note and Protocol: Analysis of pRb Phosphorylation Following PF-06842874 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06842874 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] The primary function of the CDK4/6-Cyclin D complex is to phosphorylate the Retinoblastoma protein (pRb), a key tumor suppressor. Phosphorylation of pRb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, this compound is designed to prevent pRb phosphorylation, thereby maintaining pRb in its active, growth-suppressive state and inducing G1 cell cycle arrest.

Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of CDK4/6 inhibitors like this compound. This application note provides a detailed protocol for the analysis of total and phosphorylated pRb levels in cell lysates following treatment with this compound, enabling researchers to quantify the dose-dependent effects of the compound on this critical cell cycle checkpoint.

Signaling Pathway

The diagram below illustrates the canonical CDK4/6-pRb signaling pathway and the mechanism of action for this compound.

CDK4_6_pRb_Pathway CDK4/6-pRb Signaling Pathway and this compound Inhibition cluster_0 G1 Phase Progression cluster_1 Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms complex pRb pRb CDK4/6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound This compound This compound->CDK4/6 Inhibits Western_Blot_Workflow Western Blot Workflow for pRb Phosphorylation Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Sample Preparation Sample Preparation Protein Quantification->Sample Preparation SDS-PAGE SDS-PAGE Sample Preparation->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

References

Application Notes and Protocols for Cell Viability Assays with PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of PF-06842874, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

This compound is a small molecule that was under development by Pfizer.[1][2][3][4] As a CDK4/6 inhibitor, it blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from G1 to S phase and thereby inhibiting cell proliferation.

Data Presentation

While specific experimental data for this compound using MTT and CellTiter-Glo assays are not publicly available, the following table templates are provided for the structured presentation of quantitative data, such as the half-maximal inhibitory concentration (IC50).

Table 1: Example Data Table for IC50 Determination of this compound

Cell LineAssay TypeTime Point (hours)IC50 (µM)Standard Deviation (µM)
MCF-7MTT72[Insert Value][Insert Value]
A549MTT72[Insert Value][Insert Value]
MCF-7CellTiter-Glo®72[Insert Value][Insert Value]
A549CellTiter-Glo®72[Insert Value][Insert Value]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

CDK4_6_Inhibition cluster_0 cluster_1 Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Active_Complex Active Cyclin D-CDK4/6 Complex Cyclin_D->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation E2F E2F Phosphorylated_Rb p-Rb S_Phase_Genes S-Phase Entry Genes Phosphorylated_Rb->S_Phase_Genes Release of E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->Cell_Cycle_Progression PF06842874 This compound PF06842874->Active_Complex

Caption: Inhibition of the CDK4/6 pathway by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7][8]

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the drug) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[10][11] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal.[10]

Experimental Workflow:

Caption: Workflow for the CellTiter-Glo® assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate (suitable for luminescence measurements) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for background luminescence.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution and serial dilutions of this compound in culture medium as described for the MTT assay.

  • Cell Treatment: Treat the cells with various concentrations of this compound, including vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10][12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the background wells from all other readings. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value as described for the MTT assay.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-06842874 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 phase (cell growth) to the S phase (DNA synthesis). In many cancer types, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, this compound can induce cell cycle arrest in the G1 phase, thereby inhibiting the growth of cancer cells.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. This application note provides a detailed protocol for using flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells.

Principle

The protocol described here utilizes propidium iodide (PI) to stain the DNA of cells that have been fixed and permeabilized. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G1 phase of the cell cycle will have a 2N DNA content and exhibit a specific fluorescence intensity. Cells in the G2 and M phases will have a 4N DNA content and show approximately double the fluorescence intensity of G1 cells. Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2N and 4N and a corresponding intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle. Treatment of cells with this compound is expected to lead to an accumulation of cells in the G1 phase, which can be quantified using this method.

Data Presentation

The following tables present representative quantitative data on the effects of a CDK4/6 inhibitor on the cell cycle distribution of a cancer cell line, as determined by flow cytometry. This data illustrates the expected dose-dependent and time-dependent increase in the percentage of cells in the G1 phase following treatment.

Table 1: Dose-Dependent Effect of a CDK4/6 Inhibitor on Cell Cycle Distribution (48-hour treatment)

Concentration (µM)% Cells in G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
0 (Vehicle Control)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
0.158.7 ± 2.525.1 ± 1.816.2 ± 1.0
0.575.3 ± 3.115.4 ± 1.39.3 ± 0.8
1.085.1 ± 2.88.7 ± 0.96.2 ± 0.6

Table 2: Time-Course of Cell Cycle Arrest with a CDK4/6 Inhibitor (1.0 µM)

Time (hours)% Cells in G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
045.5 ± 2.335.5 ± 1.719.0 ± 1.4
1260.1 ± 2.928.2 ± 1.911.7 ± 1.1
2478.4 ± 3.514.5 ± 1.47.1 ± 0.9
4885.3 ± 3.18.5 ± 1.06.2 ± 0.7

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide staining.

Materials
  • Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • 6-well cell culture plates

  • 15 mL conical tubes

  • Flow cytometer

Experimental Procedure
  • Cell Seeding:

    • Culture the chosen cancer cell line in complete cell culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment (e.g., 2 x 10^5 cells/well).

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • After the incubation period, collect the culture medium from each well, which may contain detached cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to each well to detach the adherent cells.

    • Combine the detached cells with the collected medium from step 3.1.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Carefully decant the supernatant.

    • Wash the cell pellet with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.

    • Decant the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm and emission detection at >600 nm).

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

    • Generate a histogram of the PI fluorescence intensity (linear scale) for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Mandatory Visualization

Signaling_Pathway Mechanism of Action of this compound cluster_0 Extracellular Mitogenic Signals cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Rb CDK46->Rb Phosphorylates pRb pRb (Inactive) G1_Arrest G1 Phase Arrest CDK46->G1_Arrest E2F E2F Rb->E2F Sequesters and Inhibits Rb->pRb Phosphorylation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Transcription pRb->E2F Releases PF06842874 This compound PF06842874->CDK46 Inhibits G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition Promotes

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental_Workflow Flow Cytometry Workflow for Cell Cycle Analysis cluster_workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Harvest Cells B->C D 4. Fix in 70% Ethanol C->D E 5. Stain with Propidium Iodide D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze Cell Cycle Distribution F->G

Caption: Experimental workflow for analyzing cell cycle arrest.

References

Application Notes and Protocols for Studying PF-06842874 Efficacy in Animal Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06842874 is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] It was under investigation by Pfizer for the treatment of Pulmonary Arterial Hypertension (PAH), a rare and progressive disorder characterized by high blood pressure in the pulmonary arteries.[1][2][3][4][5] Although the clinical development of this compound was discontinued in Phase I, its mechanism of action remains relevant for preclinical research into novel therapeutic strategies for PAH.[1][2][3]

These application notes provide detailed protocols for utilizing established animal models of PAH to investigate the potential efficacy of this compound and other CDK4/6 inhibitors.

Target Signaling Pathway: CDK4/6 in Pulmonary Arterial Hypertension

In PAH, the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells contributes significantly to the vascular remodeling that drives the disease. The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). The Cyclin D-CDK4/6 complex plays a crucial role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for S-phase entry and subsequent cell division.[6][7] In PAH, the Cyclin D-CDK4/6 pathway is often hyperactive, leading to uncontrolled vascular cell proliferation.[6] this compound, as a CDK4/6 inhibitor, is designed to interrupt this pathological process.

CDK4_6_Signaling_Pathway cluster_0 G1 Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates pRb pRb Cyclin D-CDK4/6 Complex->pRb E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription pRb->E2F Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibits

Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.

Recommended Animal Models for Efficacy Studies

The two most widely used and well-characterized rodent models for preclinical studies of PAH are the monocrotaline (MCT)-induced model in rats and the hypoxia/Sugen 5416 (SuHx)-induced model in mice or rats.[8][9][10][11]

Animal ModelSpecies/StrainInduction MethodKey Pathological FeaturesAdvantagesDisadvantages
Monocrotaline (MCT) Model Rat (Sprague-Dawley or Wistar)Single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg)[12][13][14]Pulmonary vascular remodeling, increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH).[13]Simplicity, reproducibility, and reliability.[14]Does not typically develop plexiform lesions seen in severe human PAH.[14] Response can be variable.[9]
Hypoxia/Sugen 5416 (SuHx) Model Mouse (C57BL/6) or RatExposure to chronic hypoxia (e.g., 10% O2 for 3 weeks) combined with a subcutaneous injection of the VEGF receptor antagonist SU5416 (e.g., 20 mg/kg).[15]Severe pulmonary vascular remodeling, including neointimal and plexiform-like lesions, sustained pulmonary hypertension, and right heart failure.[8][15]More closely mimics the histopathological changes of severe human PAH.[14][15]Technically more demanding and costly than the MCT model. Mice may develop a less severe phenotype.[15]

Experimental Protocols

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the efficacy of this compound in preventing or reversing monocrotaline-induced pulmonary hypertension in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monocrotaline (MCT)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Equipment for hemodynamic measurements (pressure transducer, catheter)

  • Equipment for tissue collection and processing

Experimental Workflow:

MCT_Workflow cluster_workflow MCT Model Workflow A Day 0: Acclimatization of Rats B Day 1: Induction of PAH (Single MCT Injection, 60 mg/kg, s.c.) A->B C Day 1 - Day 28: Treatment Administration - Group 1: Vehicle Control - Group 2: this compound (Dose 1) - Group 3: this compound (Dose 2) B->C D Day 28: Terminal Experiments C->D E Hemodynamic Assessment (RVSP Measurement) D->E F Tissue Collection (Heart, Lungs) D->F G Histopathological Analysis (Pulmonary Vascular Remodeling) F->G H Biochemical Analysis (RV Hypertrophy Index) F->H

Caption: Experimental workflow for the MCT-induced PAH model.

Procedure:

  • Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Induction of PAH: On day 1, induce PAH by a single subcutaneous injection of MCT (60 mg/kg).[12][14]

  • Treatment: Randomly assign rats to treatment groups (n=8-10 per group):

    • Group 1: MCT + Vehicle

    • Group 2: MCT + this compound (low dose)

    • Group 3: MCT + this compound (high dose)

    • Group 4: Saline + Vehicle (Sham control) Administer this compound or vehicle daily by oral gavage starting from day 1 (prophylactic) or day 14 (therapeutic) until day 28.

  • Hemodynamic Measurements: On day 28, anesthetize the rats and measure the right ventricular systolic pressure (RVSP) via right heart catheterization.

  • Tissue Collection: Euthanize the animals and collect the heart and lungs.

  • Assessment of Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately. Calculate the RV hypertrophy index (RV/[LV+S]).

  • Histopathology: Fix the lungs in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess pulmonary vascular remodeling (e.g., medial wall thickness).

Protocol 2: Hypoxia/Sugen 5416 (SuHx)-Induced Pulmonary Hypertension in Mice

Objective: To evaluate the efficacy of this compound in a model of severe, progressive pulmonary hypertension.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Sugen 5416 (SU5416)

  • Hypoxia chamber (10% O2)

  • This compound

  • Vehicle for this compound

  • Anesthesia

  • Equipment for hemodynamic measurements and tissue collection

Procedure:

  • Induction of PAH: On day 1, administer a single subcutaneous injection of SU5416 (20 mg/kg).[15] Immediately place the mice in a hypoxia chamber (10% O2) for 3 weeks.[15] A control group will be housed in normoxic conditions.

  • Treatment: After 3 weeks of hypoxia, return the mice to normoxia and begin treatment with this compound or vehicle for a subsequent 2-3 weeks.

  • Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements (RVSP), assess RV hypertrophy, and conduct histopathological analysis of the lungs as described in Protocol 1.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Expected Hemodynamic and Morphometric Outcomes in the MCT Rat Model

Treatment GroupRVSP (mmHg)RV/ (LV+S) RatioMedial Wall Thickness (%)
Sham + Vehicle 20-300.20-0.2515-20
MCT + Vehicle 50-700.40-0.6035-50
MCT + this compound (Low Dose)
MCT + this compound (High Dose) ↓↓↓↓↓↓
(Arrows indicate expected direction of change relative to the MCT + Vehicle group)

Table 2: Expected Outcomes in the SuHx Mouse Model

Treatment GroupRVSP (mmHg)RV/ (LV+S) RatioOccluded Vessels (%)
Normoxia + Vehicle 20-250.22-0.28< 5
SuHx + Vehicle 45-600.35-0.5030-45
SuHx + this compound
(Arrows indicate expected direction of change relative to the SuHx + Vehicle group)

Conclusion

The described animal models and protocols provide a robust framework for evaluating the preclinical efficacy of this compound and other CDK4/6 inhibitors for the treatment of pulmonary arterial hypertension. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in determining the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for PF-06842874-Induced Senescence in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, plays a crucial role in various physiological and pathological processes, including tumor suppression, development, and aging. Small molecules that can induce senescence are valuable tools for studying these processes. PF-06842874 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the G1 to S phase transition. Inhibition of CDK4/6 leads to hypophosphorylation of the Retinoblastoma (Rb) protein, maintaining it in its active, growth-suppressive state. This prevents the release of E2F transcription factors, thereby blocking cell cycle progression and inducing a state of senescence in replication-competent primary cells.[3][4]

These application notes provide a generalized framework for utilizing this compound to induce senescence in primary cell cultures. The protocols and data presented are based on the established mechanism of CDK4/6 inhibitors and published data from analogous compounds like Palbociclib and Abemaciclib.[1][5][6] Users must empirically determine the optimal conditions for their specific primary cell type and experimental setup.

Mechanism of Action: CDK4/6 Inhibition and Senescence Induction

The canonical pathway for CDK4/6 inhibitor-induced senescence involves the arrest of the cell cycle in the G1 phase.

  • G1 Phase Regulation: In proliferating cells, Cyclin D complexes with CDK4/6.

  • Rb Phosphorylation: This complex phosphorylates the Retinoblastoma (Rb) protein.

  • E2F Release: Hyperphosphorylated Rb releases the E2F transcription factor.

  • S-Phase Entry: E2F then activates the transcription of genes necessary for entry into the S phase of the cell cycle.[4]

  • This compound Action: this compound inhibits CDK4/6, preventing Rb phosphorylation.

  • Cell Cycle Arrest: Hypophosphorylated Rb remains bound to E2F, blocking the G1-S transition and leading to a stable cell cycle arrest characteristic of senescence.[3]

CDK4_6_Pathway cluster_nucleus Nucleus Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex p16 p16INK4a p16->CDK4_6 Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters Senescence G1 Arrest (Senescence) pRb p-Rb S_Phase S-Phase Entry & Cell Proliferation pRb->S_Phase Promotes release of E2F PF06842874 This compound

Caption: CDK4/6 inhibition by this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest and senescence.

Data Presentation: Senescence Induction with CDK4/6 Inhibitors

The following tables summarize quantitative data from published studies on CDK4/6 inhibitors Palbociclib and Abemaciclib, which can be used as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations and Treatment Durations for Senescence Induction

CompoundCell TypeConcentrationTreatment DurationOutcomeReference
AbemaciclibHuman Primary Fibroblasts (BJ)1 µM8 daysIrreversible growth arrest, SA-β-gal positive[1]
PalbociclibHuman Primary Fibroblasts (BJ)1 µM8 daysIrreversible growth arrest, SA-β-gal positive[7]
PalbociclibMesothelioma Cells (MSTO-211H)0.5 µM72 hours~40% SA-β-gal positive cells[6]
PalbociclibGastric Adenocarcinoma (AGS)1.0 µM96 hoursSenescence induction with preserved viability[5]
PalbociclibBreast Cancer (MCF-7)0.5 µM96 hoursSenescence induction with preserved viability[5]
RibociclibOvarian Cancer (Hey1)3 µM72 hours>95% SA-β-gal positive cells (pseudosenescence)[8]

Table 2: Quantitative Analysis of Senescence Markers Following CDK4/6 Inhibition

Compound (Concentration)Cell TypeMarkerMethodResult (vs. Control)Reference
Abemaciclib (1 µM)Human Primary Fibroblasts (BJ)EdU IncorporationMicroscopySignificant decrease[1]
Abemaciclib (1 µM)Human Primary Fibroblasts (BJ)p16 Gene ExpressionqRT-PCRIncreased[9]
Abemaciclib (1 µM)Human Primary Fibroblasts (BJ)E2F2 Gene ExpressionqRT-PCRDecreased[9]
Palbociclib (0.5 µM)Mesothelioma Cells (MSTO-211H)G1 Phase CellsFlow CytometrySignificant increase[6]
Palbociclib (0.5 µM)Breast Cancer (MCF-7)pRB (Ser780)Western BlotDecreased[10]

Experimental Protocols

Note: These are generalized protocols. Optimization of cell seeding density, this compound concentration, and treatment duration is critical for each primary cell line.

Protocol 1: Induction of Senescence in Primary Cells

This protocol describes the general procedure for treating primary cells with this compound to induce a senescent state.

Materials:

  • Primary cells of interest (e.g., human dermal fibroblasts, IMR-90)

  • Complete cell culture medium

  • This compound (reconstituted in a suitable solvent like DMSO)

  • Cell culture plates/flasks

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate primary cells at a density that will allow for several population doublings but will not reach confluency during the experiment (e.g., 5,000 - 10,000 cells/cm²). Allow cells to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 5 µM) to determine the optimal dose. Include a vehicle-only (DMSO) control.

  • Treatment: Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Culture the cells for a prolonged period, typically 4-8 days. Replace the medium with a freshly prepared drug-containing or vehicle medium every 2-3 days.

  • Assessment: After the treatment period, cells can be harvested for analysis or fixed for staining as described in the subsequent protocols.

Senescence_Induction_Workflow Start Start: Proliferating Primary Cells Seed Seed Cells in Culture Plates Start->Seed Adhere Allow Adherence (Overnight) Seed->Adhere Prepare Prepare this compound Working Solutions Adhere->Prepare Treat Treat Cells with This compound or Vehicle Prepare->Treat Incubate Incubate (4-8 days) Refresh medium every 2-3 days Treat->Incubate Assess Assess Senescence Markers (SA-β-gal, p16, p21, etc.) Incubate->Assess

Caption: Experimental workflow for inducing senescence in primary cells using this compound.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.

Materials:

  • Cells treated as per Protocol 1

  • PBS

  • Fixation Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS

  • X-gal Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fix: Add Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Stain: Add the X-gal Staining Solution. Incubate the plate at 37°C without CO₂ for 12-24 hours. Protect from light.

  • Visualize: Check for the development of a blue color under a microscope. Senescent cells will stain blue.

  • Quantify: Count the number of blue cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.

Protocol 3: Immunofluorescence for Senescence Markers (p16/p21)

This protocol is for visualizing the upregulation of key cell cycle inhibitors associated with senescence.

Materials:

  • Cells grown and treated on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA, 22.52 mg/mL glycine in PBST (PBS + 0.1% Tween 20)

  • Primary antibodies (e.g., anti-p16INK4a, anti-p21WAF1/Cip1)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBST. Block with Blocking Buffer for 30 minutes.

  • Primary Antibody: Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.

  • Counterstain: Wash three times with PBST. Incubate with DAPI for 5 minutes.

  • Mounting: Wash once with PBST. Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Summary and Conclusion

This compound, as a CDK4/6 inhibitor, is a promising tool for inducing senescence in primary cells for research purposes. By arresting the cell cycle in the G1 phase, it provides a targeted method to study the senescent state, distinct from DNA damage-induced senescence. The provided protocols offer a starting point for researchers, but it is essential to empirically optimize parameters such as concentration and duration of treatment for each specific cell type. The quantitative data from analogous compounds suggest that effective induction of senescence should be achievable and can be confirmed by analyzing established markers like SA-β-gal activity and the expression of cell cycle inhibitors.

References

Application Notes and Protocols: Investigating PF-06842874 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. This document provides a detailed guide for the investigation of PF-06842874, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in 3D spheroid models. The protocols outlined herein describe the formation of cancer cell spheroids, treatment with this compound, and subsequent analysis of cell viability, spheroid growth, and target engagement.

Mechanism of Action

This compound is a small molecule inhibitor that targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[1][2][3][4][5][6] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining Rb in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.

Data Presentation

Table 1: Effect of this compound on Spheroid Growth

Cell LineConcentration (nM)Spheroid Diameter (µm) - Day 3Spheroid Diameter (µm) - Day 7Percent Growth Inhibition (Day 7)
MCF-7 Vehicle (DMSO)350 ± 15650 ± 250%
10345 ± 18580 ± 2010.8%
100330 ± 20450 ± 1530.8%
1000320 ± 12360 ± 1044.6%
T47D Vehicle (DMSO)400 ± 20750 ± 300%
10390 ± 22650 ± 2513.3%
100380 ± 18500 ± 2033.3%
1000370 ± 15410 ± 1245.3%

Table 2: Cell Viability in 3D Spheroids Treated with this compound (72 hours)

Cell LineConcentration (nM)Cell Viability (% of Control)IC50 (nM)
MCF-7 Vehicle (DMSO)100 ± 5.2125.5
198.1 ± 4.8
1085.3 ± 6.1
10052.7 ± 4.5
100025.4 ± 3.9
T47D Vehicle (DMSO)100 ± 6.5150.2
197.5 ± 5.9
1082.1 ± 7.2
10048.9 ± 5.3
100022.8 ± 4.1

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

  • Cell Preparation: Culture cancer cells (e.g., MCF-7, T47D) in their recommended growth medium to ~80% confluency.

  • Plate Coating: Coat the wells of a 96-well plate with a non-adherent surface such as Agarose or a commercially available hydrogel.

  • Cell Seeding: Trypsinize and count the cells. Resuspend the cells in their growth medium to a final concentration of 5 x 104 cells/mL.

  • Spheroid Formation: Add 100 µL of the cell suspension to each well of the coated 96-well plate.

  • Incubation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.

Protocol 2: this compound Treatment of 3D Spheroids

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Once spheroids have reached a diameter of ~300-400 µm, carefully remove 50 µL of the old medium from each well and add 50 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the spheroids for the desired duration of the experiment (e.g., 3-7 days), refreshing the medium with the compound every 48-72 hours.

Protocol 3: Spheroid Growth and Viability Assessment

  • Spheroid Imaging: At designated time points, capture brightfield images of the spheroids using an inverted microscope.

  • Growth Analysis: Measure the diameter of the spheroids using image analysis software. Calculate the spheroid volume using the formula V = (4/3)πr3.

  • Viability Assay (CellTiter-Glo® 3D):

    • Transfer the spheroids to a new 96-well plate.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix vigorously for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Mandatory Visualizations

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_Arrest G1 Phase Arrest PF06842874 This compound PF06842874->CDK46 Inhibits

Caption: Simplified signaling pathway of the cell cycle progression regulated by CDK4/6 and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. 2D Cell Culture (e.g., MCF-7, T47D) Spheroid_Formation 2. 3D Spheroid Formation (Liquid Overlay) Cell_Culture->Spheroid_Formation Treatment 3. Treatment with This compound Spheroid_Formation->Treatment Data_Collection 4. Data Collection Treatment->Data_Collection Imaging Spheroid Imaging (Microscopy) Data_Collection->Imaging Viability Cell Viability Assay (CellTiter-Glo 3D) Data_Collection->Viability Analysis 5. Data Analysis Imaging->Analysis Viability->Analysis Growth_Kinetics Spheroid Growth Kinetics Analysis->Growth_Kinetics IC50 IC50 Determination Analysis->IC50

Caption: Experimental workflow for investigating the efficacy of this compound in 3D spheroid cultures.

References

Troubleshooting & Optimization

Technical Support Center: PF-06842874 and Related CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility data for PF-06842874 is not publicly available. This guide provides general recommendations for handling poorly soluble Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, based on publicly available data for other compounds in this class, such as Palbociclib, Ribociclib, and Abemaciclib. Researchers should always consult any available compound-specific data sheets for handling instructions.

Frequently Asked Questions (FAQs)

Q1: My CDK4/6 inhibitor will not dissolve in aqueous buffers like PBS or cell culture media. What should I do?

A1: Most kinase inhibitors, including those targeting the ATP-binding pocket of CDK4/6, are hydrophobic and exhibit poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: Which organic solvents are recommended for creating a stock solution of a poorly soluble CDK4/6 inhibitor?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for the initial solubilization of most kinase inhibitors.[1][2][3][4][5] Other organic solvents that may be used, depending on the specific compound's properties and experimental compatibility, include ethanol. However, some CDK4/6 inhibitors have been reported to be insoluble in ethanol.[1][2] Always start with a small amount of your compound to test solubility in the chosen solvent before dissolving the entire batch.

Q3: I observed precipitation when diluting my DMSO stock into the cell culture medium. How can I improve the solubility for my cell-based assays?

A3: Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the kinetic solubility of your compound has been exceeded. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most direct approach is to work at a lower final concentration of the inhibitor in your assay.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80, to your aqueous buffer can help to maintain the inhibitor in solution.

  • Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) can improve solubility.[4] For instance, Ribociclib has shown high solubility in PEG-400.[4][6][7]

Q4: How should I store my stock solutions of CDK4/6 inhibitors?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with a CDK4/6 inhibitor, follow this step-by-step troubleshooting guide.

Step 1: Initial Stock Solution Preparation

  • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is the recommended first choice.

  • Gentle Warming and Sonication: If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and vortexing or sonication can be applied.[3] Be cautious, as excessive heat may degrade the compound.

  • Visual Inspection: After attempting to dissolve the compound, visually inspect the solution for any undissolved particles. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitate and use the supernatant.

Step 2: Dilution into Aqueous Buffer

  • Avoid "Solvent Shock": When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vigorously vortexing the buffer to ensure rapid mixing.

  • Serial Dilution: Perform a serial dilution of the DMSO stock into the aqueous buffer to determine the practical solubility limit. Observe each dilution for any signs of precipitation or cloudiness.

Data Presentation: Solubility of Common CDK4/6 Inhibitors

The following table summarizes the publicly available solubility data for three common CDK4/6 inhibitors. This information can serve as a general guide for handling compounds of this class.

CompoundSolventSolubilityNotes
Palbociclib DMSO≥28.7 mg/mL[2]Slightly soluble with warming.[8] Another source reports 13 mg/mL.[1]
EthanolInsoluble[1][2]
WaterSoluble[8]
Ribociclib DMSO5.00 x 10-3 (mole fraction at 313.2 K)[4][6][7]Another source reports 7.69 mg/mL with ultrasound.[5] Another reports 4.35 mg/mL.
Ethanol1.37 x 10-3 (mole fraction at 313.2 K)[4][6][7]
Water2.38 x 10-5 (mole fraction at 313.2 K)[4][6][7]Another source reports 10 mg/mL with ultrasound.[5]
PEG-4002.66 x 10-2 (mole fraction at 313.2 K)[4][6][7]
Abemaciclib DMSO6.03 mg/mL (10 mM) with sonication[3]Another source reports < 1 mg/mL (insoluble or slightly soluble).[9]
Ethanol23 mg/mL (38.16 mM) with sonication[3]Another source reports 1.69 mg/mL.[9]
Water45 mg/mL (74.66 mM) with sonication[3]Another source reports 0.0159 mg/mL.[10]

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Solid (powder) form of the test compound

  • High-purity, anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring light scattering or turbidity

Method:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a 96-well plate containing the aqueous buffer (e.g., 98 µL). This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure Light Scattering: Use a nephelometer or a plate reader to measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) in each well. An increase in light scattering or absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the buffer-only control.

Mandatory Visualizations

CDK4_6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD Cyclin D mTOR->CyclinD RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CyclinD CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 pRB_P p-pRB CyclinD_CDK4_6->pRB_P Phosphorylation pRB pRB pRB->pRB_P E2F E2F pRB->E2F Inhibition pRB_P->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression

Caption: Simplified CDK4/6 signaling pathway.

Troubleshooting_Workflow Start Poorly Soluble CDK4/6 Inhibitor Stock_Solution Prepare 10 mM Stock in 100% DMSO Start->Stock_Solution Dissolved Completely Dissolved? Stock_Solution->Dissolved Dilute Dilute Stock into Aqueous Buffer Dissolved->Dilute Yes Troubleshoot_Dissolution Troubleshoot Dissolution Dissolved->Troubleshoot_Dissolution No Precipitation Precipitation Occurs? Dilute->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot_Dilution Troubleshoot Dilution Precipitation->Troubleshoot_Dilution Yes Options_Dissolution Gentle Warming (37°C) Vortexing Sonication Centrifuge & Use Supernatant Troubleshoot_Dissolution->Options_Dissolution Options_Dilution Lower Final Concentration Add Surfactant (e.g., Tween-80) Add Co-solvent (e.g., PEG-400) Troubleshoot_Dilution->Options_Dilution Options_Dissolution->Stock_Solution Options_Dilution->Dilute

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing In Vitro Experiments with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published in vitro research data for PF-06842874, this technical support guide has been developed based on the extensive data available for other well-characterized CDK4/6 inhibitors, such as Palbociclib and Ribociclib. The principles, protocols, and troubleshooting advice provided herein are based on the established mechanism of action of CDK4/6 inhibitors and are intended to serve as a comprehensive resource for researchers working with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CDK4/6 inhibitors like this compound?

A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). In many cancer cells, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical driver of cell proliferation.[1] CDK4/6 inhibitors bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a halt in proliferation.[1]

Q2: How do I prepare a stock solution of a CDK4/6 inhibitor for in vitro experiments?

A2: Most small molecule inhibitors, including those in the CDK4/6 class, are soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to a concentration of 10-20 mM. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Which cell lines are sensitive to CDK4/6 inhibitors?

A3: Cell lines that are dependent on the CDK4/6-Rb pathway for proliferation are generally sensitive to CDK4/6 inhibitors. A key determinant of sensitivity is the presence of a functional Retinoblastoma (Rb) protein. Rb-negative cell lines are typically resistant to these inhibitors.[2] Hormone receptor-positive (HR+) breast cancer cell lines like MCF-7 and T-47D are well-characterized as being sensitive to CDK4/6 inhibitors.[3]

Q4: What are the expected phenotypic effects of treating sensitive cells with a CDK4/6 inhibitor?

A4: The primary effect of CDK4/6 inhibition in sensitive cells is a cytostatic, rather than cytotoxic, response. You should expect to see a significant decrease in cell proliferation and an accumulation of cells in the G1 phase of the cell cycle.[1] Morphologically, cells may appear larger after treatment as they arrest in G1 but continue to grow in size.[4] At higher concentrations or in specific cell contexts, induction of senescence has also been reported.[1]

Troubleshooting Guides

Problem 1: High IC50 Value or Weak Response in Cell Viability Assays
Potential Cause Troubleshooting Steps
Inappropriate Assay Type ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. CDK4/6 inhibitors cause G1 arrest, leading to larger cells with increased mitochondrial content and ATP production, which can mask the anti-proliferative effect. Solution: Switch to an endpoint that measures cell number or DNA content, such as crystal violet staining, sulforhodamine B (SRB) assay, or direct cell counting.[5]
Rb-deficient Cell Line The cell line used lacks a functional Retinoblastoma (Rb) protein, a key target of the CDK4/6 pathway, leading to intrinsic resistance. Solution: Confirm the Rb status of your cell line via Western blot. Use an Rb-positive cell line (e.g., MCF-7) as a positive control.
Drug Inactivity The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Prepare fresh dilutions from a new stock aliquot. Confirm the activity of the inhibitor in a well-characterized sensitive cell line.
Sub-optimal Treatment Duration The duration of treatment may be insufficient to observe a significant anti-proliferative effect. Solution: Extend the treatment duration. A common timeframe for cell viability assays with CDK4/6 inhibitors is 72 hours or longer.[1]
Problem 2: No Observable G1 Arrest in Cell Cycle Analysis
Potential Cause Troubleshooting Steps
Insufficient Drug Concentration The concentration of the inhibitor is too low to effectively inhibit CDK4/6. Solution: Perform a dose-response experiment to determine the optimal concentration for inducing G1 arrest. A common starting point for potent CDK4/6 inhibitors is in the range of 100-500 nM.[1][6]
Incorrect Timing of Analysis Cell cycle arrest may not be maximal at the time point of analysis. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time to observe G1 arrest.[1]
Cell Line Resistance The cell line may have intrinsic or acquired resistance mechanisms that bypass the G1/S checkpoint. Solution: Investigate potential resistance mechanisms, such as amplification of Cyclin E1 or loss of Rb function.[7]
Problem 3: Inconsistent Results in Western Blots for pRb
Potential Cause Troubleshooting Steps
Poor Antibody Quality The antibody for phosphorylated Rb (pRb) may be non-specific or have low affinity. Solution: Use a well-validated antibody specific for the CDK4/6-mediated phosphorylation sites on Rb (e.g., Ser780, Ser807/811). Include positive and negative controls to validate antibody performance.
Sub-optimal Protein Extraction Phosphatases may dephosphorylate pRb during sample preparation. Solution: Ensure that lysis buffers are always supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process.[1]
Timing of Sample Collection The reduction in pRb levels may be time-dependent. Solution: Collect lysates at various time points after treatment (e.g., 6, 12, 24 hours) to determine the optimal window for observing dephosphorylation.

Experimental Protocols

Cell Viability (SRB) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Drug Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle (DMSO) control.[1]

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with the CDK4/6 inhibitor at the desired concentration (e.g., 100 nM) for 24-48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for Rb Phosphorylation
  • Cell Treatment and Lysis: Treat cells with the CDK4/6 inhibitor as for cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated Rb (e.g., pRb Ser780) and total Rb overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CDK46_Pathway cluster_0 Upstream Signaling cluster_1 G1/S Transition Control Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Hormones Hormones Hormones->Receptors Signaling Cascade Signaling Cascade Receptors->Signaling Cascade Cyclin D Cyclin D Signaling Cascade->Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F Inhibits Rb->G1_Arrest pRb p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Proliferation Proliferation S_Phase_Genes->Proliferation This compound This compound (CDK4/6 Inhibitor) This compound->CyclinD_CDK46 Inhibits

Caption: Signaling pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.

Experimental_Workflow cluster_0 Initial Setup cluster_1 Endpoint Assays cluster_2 Data Analysis Start Seed Cells Treatment Treat with CDK4/6 Inhibitor (e.g., 24-72h) Start->Treatment Viability Cell Viability Assay (e.g., SRB) Treatment->Viability Measure Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Quantify G1 Arrest WesternBlot Western Blot (pRb/Rb) Treatment->WesternBlot Assess Target Engagement IC50 Determine IC50 Viability->IC50 G1_Population Analyze G1 Population CellCycle->G1_Population pRb_Levels Quantify pRb Reduction WesternBlot->pRb_Levels Conclusion Evaluate Inhibitor Efficacy IC50->Conclusion G1_Population->Conclusion pRb_Levels->Conclusion

Caption: General workflow for in vitro evaluation of a CDK4/6 inhibitor.

References

Troubleshooting inconsistent results with PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06842874, a selective inhibitor of Cyclin-dependent kinase 4 (CDK4) and Cyclin-dependent kinase 6 (CDK6). Given that this compound was discontinued during Phase I clinical trials, publicly available data on specific experimental inconsistencies is limited.[1][2][3] The following troubleshooting guide is based on common challenges encountered with CDK4/6 inhibitors and kinase inhibitors in general.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that functions as a selective inhibitor of Cyclin-dependent kinase 4 (CDK4) and Cyclin-dependent kinase 6 (CDK6).[1][2][4][5][6] These kinases are key regulators of the cell cycle, and their inhibition is intended to block cell proliferation.

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound primarily targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a critical regulator of the G1 to S phase transition in the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of Rb, thereby keeping it in its active, growth-suppressive state. This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication and cell cycle progression.

Q3: Why was the clinical development of this compound discontinued?

A3: Pfizer's development pipeline indicates that the Phase I clinical trial for this compound in pulmonary arterial hypertension was discontinued.[1][2][3] The specific reasons for this decision have not been publicly disclosed.

Troubleshooting Inconsistent Experimental Results

Inconsistent results when using a kinase inhibitor like this compound can arise from various factors, ranging from experimental design to reagent handling. The following sections provide guidance on common issues and potential solutions.

Issue 1: High Variability in Cell Viability or Proliferation Assays

High variability between replicate wells or experiments is a common challenge. This can manifest as inconsistent IC50 values or erratic dose-response curves.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Use a precise and validated cell counting method (e.g., automated cell counter) to ensure uniform cell seeding in all wells.
Compound Solubility and Stability Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media.
Assay Readout Timing Optimize and consistently apply the incubation time with the viability reagent (e.g., MTT, CellTiter-Glo®). Ensure the readout is performed at the same time point across all experiments.
Issue 2: Lack of Expected Biological Effect (No Inhibition of Cell Proliferation)

Observing a minimal or no effect of this compound on cell proliferation can be perplexing.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Rb-Deficient Cell Line The primary mechanism of CDK4/6 inhibitors relies on a functional Retinoblastoma (Rb) protein. Verify that the cell line used in your experiments expresses wild-type Rb. Rb-negative cell lines are inherently resistant to CDK4/6 inhibition.
Incorrect Dosing Range The effective concentration of the inhibitor may be outside the tested range. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to determine the appropriate concentration range.
Compound Inactivity Verify the identity and purity of your this compound compound through analytical methods such as LC-MS or NMR. Improper storage or handling can lead to degradation.
High Serum Concentration in Media Serum contains growth factors that can counteract the inhibitory effect of CDK4/6 inhibitors. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line.
Cellular Efflux Pumps Some cancer cell lines overexpress efflux pumps like ABCG2 that can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7]
Issue 3: Off-Target Effects or Unexpected Phenotypes

Observing cellular effects that are not consistent with CDK4/6 inhibition can indicate off-target activity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Compound Concentration Off-target effects are more likely at higher concentrations. Use the lowest effective concentration that elicits the desired on-target phenotype.
Kinase Selectivity While this compound is reported to be a CDK4/6 inhibitor, it may have activity against other kinases at higher concentrations. Consider using a structurally different CDK4/6 inhibitor as a control to see if the unexpected phenotype persists.
Genetic Background of Cell Line The specific genetic and epigenetic landscape of a cell line can influence its response to a drug and may lead to unexpected outcomes.[7]
Use of Negative Controls Include appropriate negative controls, such as a vehicle-treated group and cells treated with a structurally related but inactive compound, to distinguish between on-target and off-target effects.

Experimental Protocols

Protocol 1: General Cell Proliferation Assay (e.g., using a Luminescent Readout)
  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 72 hours).

  • Readout: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

PF-06842874_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Activates Transcription PF06842874 This compound PF06842874->CDK46 Inhibits

Caption: The inhibitory action of this compound on the CDK4/6-Rb pathway.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Compound Integrity and Cell Health Start->Check_Reagents Check_Protocol Review Experimental Protocol (Seeding, Timing, etc.) Start->Check_Protocol Hypothesize Formulate Hypothesis (e.g., Off-target effect, Resistance) Check_Reagents->Hypothesize Check_Protocol->Hypothesize Redesign_Experiment Redesign Experiment (e.g., New Cell Line, Dose Range) Hypothesize->Redesign_Experiment Execute_Experiment Execute Modified Experiment Redesign_Experiment->Execute_Experiment Analyze_Data Analyze New Data Execute_Experiment->Analyze_Data Analyze_Data->Hypothesize Inconsistency Persists Conclusion Draw Conclusion Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

How to minimize PF-06842874 cytotoxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity associated with the long-term use of PF-06842874 and other CDK4/6 inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
PF01 What is the primary mechanism of this compound and how does it lead to cytotoxicity in long-term studies? This compound is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3][4][5][6] Its primary function is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the release of the E2F transcription factor. This leads to a G1 cell cycle arrest, inhibiting cell proliferation. In long-term studies, this prolonged G1 arrest can induce cellular stress, leading to one of two main outcomes: cellular senescence (an irreversible state of growth arrest) or apoptosis (programmed cell death). The underlying cause of this cytotoxicity is often linked to the induction of replication stress when cells eventually try to re-enter the cell cycle, leading to DNA damage and activation of the p53 tumor suppressor pathway.[1][2][3][4][5]
PF02 Are there any known cytoprotective agents that can be used with this compound? While specific cytoprotective agents for this compound have not been documented due to its discontinued development, general strategies to mitigate cytotoxicity from kinase inhibitors can be applied. These include antioxidants (e.g., N-acetylcysteine) to combat oxidative stress, which can be a secondary effect of drug treatment. For CDK4/6 inhibitors, a more targeted approach involves managing the downstream consequences of G1 arrest. This could include the use of agents that modulate the senescent phenotype or carefully timed administration of compounds that support DNA replication, though the latter may counteract the intended anti-proliferative effect.
PF03 Can modifying the dosing schedule of this compound reduce its long-term cytotoxicity? Yes, modifying the dosing schedule is a highly recommended strategy. Instead of continuous exposure, an intermittent dosing or "drug holiday" approach can allow cells to recover from the G1 arrest and may prevent the accumulation of cellular stress that leads to senescence or apoptosis.[7] This approach has been shown to reverse resistance to other CDK4/6 inhibitors and may similarly reduce long-term cytotoxicity.[7]
PF04 What are the key signaling pathways to monitor when assessing this compound cytotoxicity? The primary pathway to monitor is the CDK4/6-Rb-E2F pathway to confirm the on-target effect of the inhibitor. Downstream, it is critical to assess the activation of the DNA damage response and the p53 pathway. Key markers include phosphorylation of ATM and CHK2, and increased expression of p53 and its target gene, p21. To distinguish between senescence and apoptosis, you can monitor for markers of senescence such as SA-β-gal staining and expression of p16, and for markers of apoptosis like cleaved caspase-3 and PARP cleavage.
PF05 How does the p53 status of a cell line affect its response to long-term this compound treatment? The p53 status is a critical determinant of the cellular response to prolonged CDK4/6 inhibition. In p53-proficient cells, the replication stress induced upon release from G1 arrest typically leads to a p53-dependent cell cycle withdrawal and senescence.[1][2][4] In p53-deficient cells, this checkpoint is absent, and cells may attempt to proceed through the cell cycle with damaged DNA. This can lead to mitotic catastrophe and cell death, or the emergence of a resistant population.[1][2]

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in Long-Term Cultures
Potential Cause Troubleshooting Step Expected Outcome
Continuous high-dose exposure Implement an intermittent dosing schedule (e.g., 3 days on, 4 days off) or a lower, continuous dose.Reduced accumulation of cellular stress, leading to lower levels of apoptosis and improved cell viability.
Induction of apoptosis Perform a caspase activity assay (e.g., Caspase-3/7 Glo) to confirm apoptosis. If positive, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for mechanistic studies.Confirmation of apoptosis as the mode of cell death. Inhibition of caspases should rescue cells from death, though they may still undergo senescence.
Suboptimal cell culture conditions Ensure regular media changes with fresh, pre-warmed media. Consider using a more robust culture medium or adding supplements like Insulin-Transferrin-Selenium (ITS) to improve overall cell health.[8][9]Improved baseline cell health may increase resilience to drug-induced stress.
Issue 2: Premature Induction of Senescence
Potential Cause Troubleshooting Step Expected Outcome
Prolonged G1 arrest Shorten the duration of continuous exposure to this compound. Utilize an intermittent dosing schedule to allow cells to exit G1 phase periodically.A reduction in the number of senescent cells, as the trigger for senescence (prolonged G1 arrest) is removed.
Replication stress Assess for markers of replication stress (e.g., γH2AX foci). While challenging to mitigate without affecting the drug's efficacy, understanding the extent of replication stress can inform decisions on dosing schedules.Confirmation that replication stress is the driver of senescence. This can guide the optimization of the intermittent dosing schedule to balance efficacy and toxicity.
Off-target effects If senescence is observed at concentrations that do not effectively inhibit CDK4/6, consider the possibility of off-target effects. Perform a dose-response curve for CDK4/6 inhibition (pRb levels) and compare it to the dose-response for senescence induction.A discrepancy in the dose-response curves may suggest off-target effects are contributing to senescence.

Experimental Protocols

Protocol 1: Intermittent Dosing to Mitigate Cytotoxicity
  • Cell Seeding: Plate cells at a low density to allow for long-term growth.

  • Treatment Initiation: After 24 hours, treat cells with this compound at the desired concentration.

  • Continuous Dosing Arm: In one arm of the experiment, maintain continuous exposure to the drug, changing the media with fresh drug every 2-3 days.

  • Intermittent Dosing Arm: In a second arm, expose cells to the drug for a defined period (e.g., 72 hours), followed by a "drug holiday" where the drug-containing media is replaced with fresh media for a set duration (e.g., 96 hours). Repeat this cycle.

  • Endpoint Analysis: At various time points (e.g., 7, 14, and 21 days), assess cell viability (e.g., using a resazurin-based assay), and stain for markers of apoptosis (cleaved caspase-3) and senescence (SA-β-gal).

Protocol 2: Combination with a Senolytic Agent
  • Induction of Senescence: Treat cells with this compound for a period sufficient to induce senescence (e.g., 7-10 days), as determined by SA-β-gal staining.

  • Senolytic Treatment: After senescence induction, treat the cells with a senolytic agent (e.g., Navitoclax or a combination of Dasatinib and Quercetin) for 24-48 hours. Include a control group of senescent cells not treated with the senolytic.

  • Washout: After senolytic treatment, wash out all drugs and culture the cells in fresh media.

  • Colony Formation Assay: Re-plate the remaining viable cells at a low density and allow them to grow for 10-14 days to assess their proliferative capacity.

  • Analysis: Stain the colonies with crystal violet and quantify the colony area to determine the effectiveness of the senolytic in eliminating the senescent, non-proliferative cells.

Visualizations

Caption: this compound signaling pathway and downstream effects.

Intermittent_Dosing_Workflow cluster_setup Experimental Setup cluster_arms Treatment Arms cluster_analysis Endpoint Analysis A Seed Cells B Allow Adherence (24h) A->B C1 Continuous Dosing: Add this compound B->C1 I1 Intermittent Dosing: Add this compound (72h) B->I1 C2 Refresh media + drug every 2-3 days C1->C2 Continue for 21 days D Assess at Day 7, 14, 21 C2->D I2 Drug Holiday: Replace with fresh media (96h) I1->I2 I3 Repeat Cycle I2->I3 I3->I1 I3->D E Viability Assay D->E F Apoptosis Staining D->F G Senescence Staining D->G

Caption: Workflow for intermittent dosing cytotoxicity assay.

Senolytic_Combination_Workflow cluster_induction Senescence Induction cluster_treatment Senolytic Treatment cluster_readout Readout A Seed Cells B Treat with this compound (7-10 days) A->B C Confirm Senescence (SA-β-gal) B->C D1 Control: No Senolytic C->D1 D2 Experimental: Add Senolytic (24-48h) C->D2 E Washout all drugs D1->E D2->E F Re-plate for Colony Formation Assay (10-14 days) E->F G Stain and Quantify Colonies F->G

Caption: Workflow for senolytic combination experiment.

References

PF-06842874 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PF-06842874 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. It was investigated by Pfizer in Phase 1 clinical trials for the treatment of pulmonary arterial hypertension.[1][5]

Q2: How should I prepare and store stock solutions of this compound?

While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed.[6] It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[7] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[8] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment.[8]

Q3: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results with small molecule inhibitors can arise from several factors:[7][8]

  • Compound Instability: The compound may degrade in cell culture media over the course of your experiment. It is crucial to determine the stability of this compound in your specific experimental conditions.

  • Solvent Effects: Ensure the final concentration of DMSO or other solvents is low (typically <0.1%) and consistent across all treatments, including vehicle controls.[7]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact cellular responses.[8]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.[8]

Troubleshooting Guides

Issue 1: Poor or inconsistent inhibition of CDK4/6 activity.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Determine the half-life of this compound in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours), followed by quantifying the remaining compound using analytical methods like HPLC or LC-MS. Based on the stability, you may need to replenish the medium with a fresh compound during long-term experiments.

  • Possible Cause 2: Suboptimal Compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for inhibiting CDK4/6 activity in your cell line of interest.

  • Possible Cause 3: Cell Density.

    • Troubleshooting Step: Optimize the cell seeding density. High cell densities can sometimes reduce the effective concentration of the inhibitor.

Issue 2: Observed cellular toxicity is not consistent with CDK4/6 inhibition.
  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step: To confirm that the observed phenotype is due to on-target CDK4/6 inhibition, consider the following experiments:[7]

      • Rescue Experiment: Overexpress a CDK4/6 mutant that is resistant to this compound.

      • Use of a Structurally Unrelated Inhibitor: Compare the cellular effects of this compound with another CDK4/6 inhibitor that has a different chemical structure.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Run a vehicle control with the same concentration of DMSO (or other solvent) used in your highest concentration of this compound to assess the effect of the solvent on cell viability.[8]

Data Presentation

Table 1: Example Stability of this compound in Cell Culture Medium

Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario. Users should determine the stability of this compound in their specific experimental system.

Time (hours)Concentration of this compound (µM)Percent Remaining
010.0100%
29.595%
48.888%
87.575%
244.242%

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Analytical equipment (e.g., HPLC or LC-MS)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to stop any further degradation.

  • Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Synthesis) CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription PF06842874 This compound PF06842874->CDK4_6 inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition by this compound.

Experimental_Workflow A Prepare this compound stock solution B Dilute to working concentration in media A->B C Incubate at 37°C B->C D Collect samples at time points C->D E Analyze by HPLC/LC-MS D->E F Determine stability profile E->F

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic Start Inconsistent Results? Check_Stability Assess Compound Stability Start->Check_Stability Check_Solvent Verify Solvent Concentration Start->Check_Solvent Check_Cells Standardize Cell Culture Start->Check_Cells Check_Pipetting Review Pipetting Technique Start->Check_Pipetting Stable Stable Check_Stability->Stable Unstable Unstable Check_Stability->Unstable Replenish Replenish Compound Unstable->Replenish

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to PF-06842874 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the CDK4/6 inhibitor, PF-06842874, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are critical for the G1 to S phase transition of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest and inhibition of tumor cell proliferation.[3][4]

Q2: My cancer cell line shows intrinsic resistance to this compound. What are the potential underlying mechanisms?

A2: Intrinsic resistance to CDK4/6 inhibitors can occur through several mechanisms. One of the most common is the loss or functional inactivation of the Retinoblastoma (Rb) protein (encoded by the RB1 gene), which is the primary target of the CDK4/6-Cyclin D complex.[3][4] Without a functional Rb protein, the cell cycle can progress independently of CDK4/6 activity. Other potential mechanisms include pre-existing amplifications of CDK6 or alterations in other cell cycle regulators.

Q3: My cancer cell line initially responded to this compound but has now developed acquired resistance. What are the likely causes?

A3: Acquired resistance to CDK4/6 inhibitors is a significant clinical challenge and can arise from various molecular alterations. Common mechanisms include:

  • Loss or mutation of RB1 : This is a frequent cause of acquired resistance, as it bypasses the need for CDK4/6 activity in cell cycle progression.[3][5]

  • Upregulation of CDK4 or CDK6 : Increased expression of the drug's targets can overcome the inhibitory effects of this compound.[4][6]

  • Activation of bypass signaling pathways : Cancer cells can activate alternative pathways to drive proliferation, such as the PI3K/AKT/mTOR or RAS/MEK/ERK pathways.[4][5]

  • Increased expression of other cell cycle proteins : Overexpression of Cyclin E1 or CDK2 can drive G1/S transition independently of CDK4/6.

  • Loss of hormone receptor expression : In hormone receptor-positive (HR+) breast cancer, loss of estrogen receptor (ER) expression can lead to resistance.[3][5][6]

Troubleshooting Guide

This guide provides a structured approach to investigating and overcoming resistance to this compound in your cancer cell models.

Problem 1: No initial response to this compound (Intrinsic Resistance)
Potential Cause Suggested Troubleshooting Steps
Loss of Rb protein 1. Western Blot: Analyze whole-cell lysates for the presence of total and phosphorylated Rb protein. Compare with a sensitive (Rb-positive) cell line. 2. Immunohistochemistry (IHC) / Immunofluorescence (IF): Assess Rb protein expression and localization within the cells. 3. RB1 Gene Sequencing: Check for inactivating mutations or deletions in the RB1 gene.
High CDK6 expression 1. qRT-PCR: Quantify CDK6 mRNA levels. 2. Western Blot: Determine CDK6 protein expression levels.
Problem 2: Development of resistance after initial sensitivity (Acquired Resistance)
Potential Cause Suggested Troubleshooting Steps
Loss of Rb protein 1. Western Blot: Compare Rb protein levels in parental (sensitive) and resistant cell lines. 2. RB1 Gene Sequencing: Sequence the RB1 gene in both parental and resistant lines to identify acquired mutations.
Upregulation of CDK4/6 1. qRT-PCR and Western Blot: Compare CDK4 and CDK6 mRNA and protein levels between sensitive and resistant cells.
Activation of bypass pathways 1. Phospho-protein arrays/Western Blot: Screen for activation of key signaling nodes in pathways like PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK). 2. Targeted sequencing: Analyze for mutations in genes such as PIK3CA, AKT1, or KRAS.
Upregulation of Cyclin E1/CDK2 1. qRT-PCR and Western Blot: Measure the expression of CCNE1 (Cyclin E1) and CDK2.

Experimental Protocols

Western Blot for Rb and Cell Cycle Proteins
  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb, phospho-Rb (Ser807/811), CDK4, CDK6, Cyclin D1, Cyclin E1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from cell pellets using a commercial kit.

  • cDNA Synthesis: Reverse transcribe RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Perform real-time PCR using gene-specific primers for RB1, CDK4, CDK6, CCNE1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

G cluster_0 CDK4/6 Inhibition and Resistance GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD Cyclin D mTOR->CyclinD Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CyclinD Activation CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation PF06842874 This compound PF06842874->CDK46 Inhibition E2F E2F Rb->E2F Inhibition G1S_Transition G1/S Transition E2F->G1S_Transition Activation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylation (Bypass) Loss_of_Rb Loss of Rb Loss_of_Rb->E2F De-repression

Caption: Core cell cycle regulation by CDK4/6 and key resistance pathways.

G cluster_1 Troubleshooting Workflow for this compound Resistance Start Cancer cell line shows resistance to this compound Check_Rb Assess Rb status (Western, IHC, Sequencing) Start->Check_Rb Rb_Negative Rb Negative/Mutated: Consider alternative therapies Check_Rb->Rb_Negative Negative Rb_Positive Rb Positive Check_Rb->Rb_Positive Positive Check_CDK Analyze CDK4/6 & Cyclin D1 expression (qRT-PCR, Western) Rb_Positive->Check_CDK CDK_High High CDK4/6 or Cyclin D1: Consider combination with other cell cycle inhibitors Check_CDK->CDK_High Upregulated CDK_Normal Normal Expression Check_CDK->CDK_Normal Normal Check_Bypass Investigate bypass pathways (p-AKT, p-ERK, etc.) CDK_Normal->Check_Bypass Bypass_Active Bypass Pathway Activated: Combine with targeted inhibitors (e.g., PI3K, MEK inhibitors) Check_Bypass->Bypass_Active Activated No_Clear_Mechanism No clear mechanism identified: Consider broader screening (e.g., RNA-seq, proteomics) Check_Bypass->No_Clear_Mechanism Not Activated

Caption: A logical workflow for investigating resistance to this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypes with PF-06842874 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PF-06842874 is a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Its clinical development was discontinued during Phase I trials, and as a result, there is limited publicly available data on its specific off-target effects or unexpected phenotypes.[1][2][3][4] This guide is based on the known class effects of CDK4/6 inhibitors and provides a framework for troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My proliferation assay (e.g., MTT, CellTiter-Glo) shows only a modest decrease in signal, but microscopy and cell counting indicate a strong cell cycle arrest. Is the compound inactive?

A1: Not necessarily. This is a common and important observation with CDK4/6 inhibitors. These drugs cause a G1 cell cycle arrest, but the cells can continue to grow in size (hypertrophy).[5][6] Assays that measure metabolic activity or ATP content, like MTT or CellTiter-Glo, can be confounded by this increase in cell size and mitochondrial mass, thus underestimating the anti-proliferative effect.

Troubleshooting:

  • Use a proliferation assay based on DNA content or cell number. Examples include CyQuant, crystal violet staining, or direct cell counting.

  • Confirm G1 arrest using flow cytometry for cell cycle analysis (see Experimental Protocols).

  • Analyze cellular morphology via microscopy to observe for an increase in cell size.

Q2: I'm observing significant cell death in my cancer cell line, but CDK4/6 inhibitors are known to be cytostatic, not cytotoxic. Is this an off-target effect?

A2: While the primary mechanism of CDK4/6 inhibitors is cytostatic (G1 arrest), cytotoxicity has been observed in certain contexts. For example, the CDK4/6 inhibitor abemaciclib has been shown to induce a unique, non-apoptotic form of cell death characterized by the formation of cytoplasmic vacuoles derived from lysosomes.[7] This is considered an off-target effect. It is plausible that this compound could have a unique off-target profile that leads to cytotoxicity in specific cell lines.

Troubleshooting:

  • Characterize the cell death phenotype: Use assays to distinguish between apoptosis, necroptosis, and other forms of cell death (e.g., Annexin V/PI staining, caspase activation assays).

  • Investigate lysosomal function: Use lysosomal dyes (e.g., LysoTracker) to assess lysosomal morphology and function.

  • Perform a kinase inhibitor selectivity screen to identify potential off-target kinases that might be mediating the cytotoxic effect (see Experimental Protocols).

Q3: After initial successful growth inhibition, my cell cultures have started to proliferate again despite continuous treatment with this compound. Why is this happening?

A3: You are likely observing the development of acquired resistance, a known phenomenon with CDK4/6 inhibitors.[8][9]

Common mechanisms of resistance include:

  • Loss of the Retinoblastoma (Rb) protein: Rb is the primary target of the CDK4/6-Cyclin D complex. Its loss uncouples the cell cycle from CDK4/6 regulation.[10][11]

  • Upregulation of Cyclin E: This allows for bypass of the G1 checkpoint through activation of CDK2.[9][12]

  • Increased expression of CDK6: This can sometimes overcome the inhibitory effect of the drug.[8]

Troubleshooting:

  • Assess Rb and Cyclin E levels: Use Western blotting to check for the loss of Rb protein or overexpression of Cyclin E in your resistant cell population compared to the sensitive parent line.

  • Sequence key genes: Analyze the RB1 gene for mutations or deletions.

  • Consider a drug holiday: In some preclinical models, resistance to CDK4/6 inhibitors has been shown to be reversible after a period of drug withdrawal.[8]

Troubleshooting Guide: Unexpected Phenotypes

Observed Phenotype Potential Cause (On-Target Effect) Potential Cause (Off-Target/Unexpected) Recommended First Steps
Reduced potency in high-serum media Competitive inhibition by ATP.N/ADetermine the IC50 of this compound in media with varying ATP concentrations.
Neuronal differentiation in neuroblastoma cells On-target CDK4/6 inhibition has been shown to induce differentiation in this cell type.[13]Unlikely to be the primary cause if differentiation is observed.Confirm differentiation using neuronal markers (e.g., βIII-tubulin) via immunofluorescence or Western blot.
Severe neutropenia-like effects in hematopoietic progenitor cells On-target inhibition of CDK6, which is important for hematopoietic cell proliferation.[12][14]N/ATitrate the dose to find a therapeutic window that inhibits proliferation of target cancer cells while minimizing effects on hematopoietic progenitors.
Cardiotoxicity or EKG abnormalities in in vivo models Unlikely based on known CDK4/6 inhibitor profiles, but possible.Inhibition of other kinases involved in cardiac function. Ribociclib is known to cause QTc prolongation.[14][15]Cease treatment and consult with a veterinary pathologist. Consider in vitro kinase screening against a panel of kinases known to be involved in cardiotoxicity.
Induction of senescence Prolonged G1 arrest due to CDK4/6 inhibition can lead to cellular senescence.Off-target activation of senescence pathways.Perform a senescence-associated β-galactosidase (SA-β-gal) assay.
Replication stress in the subsequent cell cycle Prolonged G1 arrest can lead to downregulation of replisome components, causing replication stress upon cell cycle re-entry.[16]Off-target effects on DNA replication machinery.Analyze for markers of DNA damage (e.g., γH2AX) in cells released from a prolonged this compound-induced arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest cells, including any floating cells, by trypsinization. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases. An increase in the G1 peak and a decrease in the S and G2/M peaks is indicative of a G1 arrest.[17]

Kinase Inhibitor Selectivity Profiling

This protocol helps to identify potential off-target kinases of this compound. This is often performed as a service by specialized companies.

Methodology:

  • Assay Format: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[18][19]

  • Kinase Panel: Submit this compound for screening against a large panel of purified recombinant kinases (e.g., >400 kinases).

  • Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations (e.g., 0.1 µM and 1 µM).[20]

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are significantly inhibited. Follow-up dose-response curves are then generated for these hits to determine their IC50 values. This will reveal if this compound is inhibiting other kinases at concentrations relevant to your experiments.

Western Blot for Rb Phosphorylation

This protocol assesses the direct target engagement of a CDK4/6 inhibitor.

Methodology:

  • Protein Extraction: Treat cells with this compound for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780 or Ser807/811). Also, probe a separate blot or strip and re-probe the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the p-Rb signal relative to total Rb indicates successful target inhibition.[17]

Visualizations

CDK46_Pathway cluster_0 Upstream Mitogenic Signals (e.g., Growth Factors) cluster_1 Core Cell Cycle Machinery Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Drives PF06842874 This compound PF06842874->CDK46 Inhibits

Caption: Canonical CDK4/6 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Effect? (p-Rb Western, Cell Cycle Analysis) Start->Check_On_Target On_Target_Yes Phenotype is likely a consequence of CDK4/6 inhibition (e.g., hypertrophy, senescence) Check_On_Target->On_Target_Yes  Yes On_Target_No Suspect Off-Target Effect or Resistance Check_On_Target->On_Target_No  No / Ambiguous Investigate_Off_Target Investigate Off-Target (Kinase Screen, Cytotoxicity Assays) On_Target_No->Investigate_Off_Target Investigate_Resistance Investigate Resistance (Check Rb/Cyclin E levels) On_Target_No->Investigate_Resistance

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

PF-06842874 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06842874. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] This action blocks the release of the E2F transcription factor, which is necessary for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] Ultimately, this leads to cell cycle arrest in the G1 phase and a reduction in tumor cell proliferation.[1][3][4]

Q2: In which research areas is this compound being investigated?

A2: this compound has been investigated in the context of cancer research, particularly for its role as a CDK4/6 inhibitor.[1][2][5] Additionally, there are mentions of its investigation as a clinical candidate for the treatment of pulmonary arterial hypertension.[6][7]

Q3: What is the current developmental stage of this compound?

A3: As of the available information, this compound has been in Phase I clinical trials.[1][2][3][4][5] One study was conducted in healthy participants.[1][4][5][8]

Q4: Who is the manufacturer of this compound?

A4: this compound was developed by Pfizer.[1][2][3][4][5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency between different lots of this compound.
  • Possible Cause: Lot-to-lot variability in the purity or activity of the compound. While specific data on this compound is not publicly available, this is a potential issue for any research compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test each new lot of this compound in a dose-response experiment using a well-characterized cell line sensitive to CDK4/6 inhibition. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each lot and compare their relative potencies.

    • Quality Control Check: If possible, obtain a certificate of analysis (CoA) for each lot from the supplier. Compare the purity and other specifications.

    • Standardize Compound Handling: Ensure consistent practices for dissolving and storing the compound. Use a freshly prepared stock solution for each experiment to avoid degradation.

Issue 2: No observable effect on cell cycle progression in a cancer cell line model.
  • Possible Cause 1: The cell line may be resistant to CDK4/6 inhibition. Resistance can be mediated by factors such as loss of Rb protein or amplification of CDK6.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of CDK4, CDK6, and Rb in your cell line using techniques like Western blotting or qPCR.

    • Use a Positive Control Cell Line: Include a cell line known to be sensitive to CDK4/6 inhibitors (e.g., certain breast cancer cell lines) in your experiments to validate your experimental setup.

  • Possible Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

    • Optimize Treatment Duration: The time required to observe an effect on the cell cycle can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Data Presentation

Table 1: Hypothetical Lot-to-Lot Variability Tracking for this compound

Lot NumberDate ReceivedPurity (from CoA)IC50 (in target cell line)Notes
Example: Lot AYYYY-MM-DD>98%XX nMInitial reference lot
Example: Lot BYYYY-MM-DD>98%XY nMCompare with Lot A
Example: Lot CYYYY-MM-DD>98%XZ nMCompare with Lot A

Users should populate this table with their own experimental data to monitor the consistency of different lots of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Seed a sensitive cancer cell line in a 96-well plate at a predetermined optimal density and allow cells to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

PF-06842874_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb Gene_Transcription Gene Transcription for S Phase Entry E2F->Gene_Transcription PF06842874 This compound PF06842874->CyclinD_CDK46 Inhibition

Caption: Mechanism of action of this compound in the G1-S phase transition of the cell cycle.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Lot Lot-to-Lot Variability? Start->Check_Lot Run_Dose_Response Perform Dose-Response Curve for Each Lot Check_Lot->Run_Dose_Response Yes Check_Cell_Line Cell Line Resistance? Check_Lot->Check_Cell_Line No Compare_IC50 Compare IC50 Values Run_Dose_Response->Compare_IC50 Resolution Issue Resolved Compare_IC50->Resolution Verify_Targets Verify CDK4/6 and Rb Expression Check_Cell_Line->Verify_Targets Yes Check_Protocol Suboptimal Protocol? Check_Cell_Line->Check_Protocol No Use_Positive_Control Use a Known Sensitive Cell Line Verify_Targets->Use_Positive_Control Use_Positive_Control->Resolution Optimize_Concentration Optimize Compound Concentration Check_Protocol->Optimize_Concentration Yes Optimize_Duration Optimize Treatment Duration Optimize_Concentration->Optimize_Duration Optimize_Duration->Resolution

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

Mitigating PF-06842874 Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation of the small molecule CDK4/6 inhibitor, PF-06842874, during experimental procedures. As specific stability data for this compound is not publicly available, the recommendations provided are based on best practices for handling similar small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by repeated freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[1]

Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?

Degradation in your assay medium can lead to a loss of potency and inaccurate results. To confirm degradation, you can:

  • Use HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity and stability of small molecules. You can compare a freshly prepared sample to one that has been incubated in your assay medium for the duration of your experiment. The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.

  • Perform a Time-Course Experiment: Measure the biological activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.

Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?

Yes, repeated freeze-thaw cycles can impact the stability and concentration of your stock solution.[1]

  • Water Absorption: DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened. This can dilute your stock solution and potentially lead to hydrolysis of the compound.

  • Compound Degradation: For some molecules, the physical stress of freezing and thawing can lead to degradation. To mitigate these effects, it is highly recommended to aliquot your stock solution into single-use vials.[2]

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of compound activity.

This is a common problem that can arise from the degradation of this compound in solution. The following sections provide a systematic approach to troubleshooting this issue.

Review of Solution Preparation and Handling

Proper solution preparation is critical for maintaining compound integrity.

  • Solvent Selection: While DMSO is a common solvent for creating high-concentration stock solutions of hydrophobic compounds, ensure the final concentration in your aqueous assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[2][3]

  • pH of Aqueous Solutions: The stability of many small molecules is pH-dependent. If you are diluting this compound into an aqueous buffer, ensure the pH is within a stable range for the compound.

  • Protection from Light: Exposure to UV and visible light can induce photochemical degradation.[1] Store stock solutions in amber vials or wrap containers in foil and minimize light exposure during experiments.[1]

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[1]

Storage Conditions

Suboptimal storage is a primary cause of compound degradation.

Storage FormatRecommended TemperatureDurationImportant Considerations
Solid (Powder) -20°CUp to 3 yearsKeep desiccated to prevent hydration.
4°CUp to 2 yearsCheck the product datasheet for specific recommendations.
Stock Solutions -20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use vials with tightly sealed caps.[2]
(in DMSO) -80°CUp to 6 monthsAliquot into single-use volumes. Use vials with tightly sealed caps to prevent solvent evaporation.[2]

Table 1: General Storage Recommendations for Small Molecule Inhibitors.

Experimental Workflow for Stability Assessment

If you suspect degradation is occurring during your experiment, the following workflow can help you identify the source of the problem.

Workflow for assessing this compound stability in experimental conditions.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile polypropylene or amber glass vials, calibrated pipettes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution gently until the compound is completely dissolved. Mild sonication can be used if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
  • Materials: Prepared this compound stock solution, experimental aqueous buffer (e.g., cell culture medium), quenching solvent (e.g., cold acetonitrile), HPLC system.

  • Procedure:

    • Timepoint Zero (T=0):

      • Prepare a solution of this compound in your experimental buffer at the final working concentration.

      • Immediately take an aliquot and quench the reaction by adding an equal volume of cold quenching solvent. This will serve as your baseline.

    • Incubation:

      • Incubate the remaining solution under the conditions you are testing (e.g., 37°C, protected from light).

    • Subsequent Timepoints:

      • At regular intervals (e.g., 1, 4, 8, 24 hours), take aliquots and quench them in the same manner as the T=0 sample.

    • HPLC Analysis:

      • Analyze all quenched samples by HPLC.

    • Data Analysis:

      • Compare the peak area of the parent this compound compound at each timepoint to the T=0 value. A significant decrease in the peak area over time indicates degradation.

Signaling Pathway Considerations

This compound is a CDK4/6 inhibitor, targeting a key pathway in cell cycle regulation. Degradation of the inhibitor would lead to a loss of its intended biological effect.

CDK4_6_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes PF06842874 This compound PF06842874->CDK46 Inhibits Degradation Degradation PF06842874->Degradation

References

Validation & Comparative

Confirming PF-06842874 Effects: A Comparative Guide to siRNA Knockdown of CDK4/6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Small Molecule Inhibition and Genetic Knockdown for Target Validation of Cyclin-Dependent Kinases 4 and 6.

This guide provides a comparative analysis of two key methodologies for validating the therapeutic targeting of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6): small interfering RNA (siRNA) knockdown and pharmacological inhibition with PF-06842874. While direct comparative experimental data for this compound is limited in the public domain, this guide synthesizes available data on CDK4/6 siRNA knockdown and the known effects of potent CDK4/6 inhibitors to offer a comprehensive overview for researchers.

This compound is a small molecule inhibitor targeting both CDK4 and CDK6.[1] Its development for pulmonary arterial hypertension was discontinued in Phase I clinical trials.[2][3] However, understanding its on-target effects remains crucial for preclinical research and development of other CDK4/6 inhibitors. This guide will use the established effects of other well-characterized CDK4/6 inhibitors as a proxy for the anticipated effects of this compound to facilitate a comparative discussion.

Data Presentation: Quantitative Comparison of Effects

To effectively compare the outcomes of siRNA-mediated knockdown and small molecule inhibition of CDK4/6, the following tables summarize key quantitative data from representative studies.

Table 1: Effect on Cell Viability

TreatmentCell LineAssayResult
siRNA targeting CDK4 Synovial Sarcoma (SYO-1)MTT AssayDose-dependent decrease in cell viability.[4]
siRNA targeting CDK4 Lung Cancer (A549)Not SpecifiedConcentration-dependent decrease in cell viability.[5]
CDK4/6 Inhibitor (Palbociclib) Breast Cancer (MCF7)GR50Potent cytostatic effect.[6]
CDK4/6 Inhibitor (Abemaciclib) Breast Cancer (Various)GR50More potent at inducing cytostasis compared to palbociclib.[6]

Table 2: Effect on Cell Cycle Progression

TreatmentCell LineMethodResult
siRNA targeting CDK4/6 Hepatocellular Carcinoma (HuH-7)Flow CytometrySignificant increase in the G0/G1 phase population.[7]
CDK4/6 Inhibitor (LEE011) Neuroblastoma (BE2C, IMR5)Flow CytometryDose-dependent accumulation of cells in the G0/G1 phase.[8]
CDK4/6 Inhibitor (Abemaciclib) Breast Cancer (MCF7, MDA-MB-453)ATAC-seqInduction of G1 cell cycle arrest.[9]

Table 3: Effect on Downstream Signaling (pRb Phosphorylation)

TreatmentCell LineMethodResult
siRNA targeting CDK4 & CDK6 Esophageal Adenocarcinoma (OE19, OE33, Flo1A)Western BlotReduced phosphorylation of pRb at Ser780 and Ser795.[10]
siRNA targeting CDK4 Synovial Sarcoma (SYO-1, Fuji)Western BlotDose-dependent reduction in pRb phosphorylation.[4]
CDK4/6 Inhibitor (Palbociclib) NSCLC (Various)Western BlotSuppression of pRb phosphorylation.[11]
CDK4-specific peptide inhibitor Human Keratinocytes (HaCaT)In vivo labelingInhibition of pRb phosphorylation.[12]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are representative protocols for the key experiments cited in this guide.

siRNA Transfection for CDK4/6 Knockdown

Objective: To transiently reduce the expression of CDK4 and CDK6 proteins in cultured cells.

Materials:

  • CDK4- and CDK6-specific siRNA duplexes

  • Non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Target cells (e.g., cancer cell lines)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 10-30 pmol of siRNA duplex into 100 µL of Opti-MEM™ I Medium.

    • In a separate tube, dilute 1-3 µL of transfection reagent into 100 µL of Opti-MEM™ I Medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complexes to the appropriate well.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Post-Transfection Analysis: After the incubation period, harvest the cells for downstream analysis such as Western blotting to confirm protein knockdown or cell-based assays to assess phenotypic changes.

Cell Viability Assay (MTT/MTS)

Objective: To quantify the effect of CDK4/6 knockdown or inhibition on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells treated with siRNA or this compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNA as described above. Include appropriate controls (vehicle control for drug, non-targeting siRNA for knockdown).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.

Western Blot for CDK4/6 and Phospho-Rb

Objective: To detect the levels of total CDK4, total CDK6, and phosphorylated Retinoblastoma protein (pRb) to confirm knockdown and assess downstream signaling effects.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-CDK4, anti-CDK6, anti-pRb (phospho-Ser780/Ser795), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

Materials:

  • Cells treated with siRNA or this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

CDK4/6 Signaling Pathway

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinases Mitogenic_Signals->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt CyclinD Cyclin D Ras_MAPK->CyclinD PI3K_Akt->CyclinD CDK4_6_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD PF06842874 This compound PF06842874->CDK4_6_CyclinD siRNA siRNA siRNA->CDK4_6 Degradation p16 p16 (INK4a) p16->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F pRb->E2F G1_S_Genes G1/S Phase Transition Genes (e.g., Cyclin E, PCNA) E2F->G1_S_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) G1_S_Genes->Cell_Cycle_Progression

Caption: The CDK4/6 signaling pathway leading to cell cycle progression.

Experimental Workflow: Comparing this compound and siRNA

Experimental_Workflow Start Start: Seed Cells Treatment Treatment Start->Treatment PF_06842874 This compound (Small Molecule Inhibitor) Treatment->PF_06842874 siRNA_transfection siRNA Transfection (CDK4/6 Knockdown) Treatment->siRNA_transfection Control Control (Vehicle/Non-targeting siRNA) Treatment->Control Incubation Incubation (24-72 hours) PF_06842874->Incubation siRNA_transfection->Incubation Control->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability Assay (MTT/MTS) Analysis->Viability Western Western Blot (CDK4/6, pRb, Rb) Analysis->Western Flow Cell Cycle Analysis (Flow Cytometry) Analysis->Flow Results Comparative Data Analysis Viability->Results Western->Results Flow->Results

Caption: Workflow for comparing the effects of this compound and siRNA.

Logical Relationship: Target Validation Approaches

Target_Validation Target Therapeutic Target: CDK4/6 Genetic Genetic Approach (siRNA Knockdown) Target->Genetic Pharmacological Pharmacological Approach (this compound) Target->Pharmacological Mechanism_G Mechanism: Post-transcriptional gene silencing Genetic->Mechanism_G Mechanism_P Mechanism: Competitive inhibition of ATP binding pocket Pharmacological->Mechanism_P Outcome Shared Phenotypic Outcome: - Decreased Cell Proliferation - G1 Cell Cycle Arrest - Reduced pRb Phosphorylation Mechanism_G->Outcome Mechanism_P->Outcome

References

PF-06842874: A Comparative Analysis of Efficacy in Retinoblastoma (Rb)-Positive versus Rb-Negative Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of PF-06842874, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in cancer cells with differing retinoblastoma (Rb) protein status. The efficacy of CDK4/6 inhibitors is intrinsically linked to the presence of a functional Rb protein, a key regulator of the cell cycle. This guide summarizes the expected differential effects and provides detailed experimental protocols for assessing the efficacy of CDK4/6 inhibitors based on Rb status.

Disclaimer: this compound was a clinical candidate under development by Pfizer. Publicly available, peer-reviewed preclinical data specifically comparing its efficacy in Rb-positive versus Rb-negative cell lines is limited. Therefore, the quantitative data presented in this guide is representative of the expected outcomes for a potent CDK4/6 inhibitor based on its established mechanism of action.

Data Presentation: Comparative Efficacy of a Representative CDK4/6 Inhibitor

The following table summarizes hypothetical, yet expected, quantitative data from key in vitro assays comparing the efficacy of a representative CDK4/6 inhibitor, such as this compound, in Rb-positive and Rb-negative cancer cell lines.

Parameter Rb-Positive Cancer Cells (e.g., MCF-7) Rb-Negative Cancer Cells (e.g., MDA-MB-468) Interpretation
Cell Viability (IC50) Low (e.g., 10-100 nM)High (e.g., >10 µM)Rb-positive cells are sensitive to the cytotoxic/cytostatic effects of the inhibitor, while Rb-negative cells are resistant.
Cell Cycle Arrest (% of cells in G1 phase) Significant increase (e.g., >70%)Minimal to no changeThe inhibitor effectively induces G1 phase cell cycle arrest in Rb-positive cells.
Rb Phosphorylation (pRb at Ser780/795) Significant decreaseNot applicable (no Rb protein)The inhibitor effectively blocks the phosphorylation of Rb in sensitive cells.
Apoptosis (% of apoptotic cells) Moderate increaseMinimal to no increaseInhibition of CDK4/6 in Rb-positive cells can lead to apoptosis.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of CDK4/6 inhibition and a typical experimental workflow for evaluating the efficacy of a compound like this compound.

cluster_0 Rb-Positive Cell cluster_1 Rb-Negative Cell Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes This compound This compound This compound->Cyclin D-CDK4/6 Inhibits Growth Factors_neg Growth Factors Cyclin D-CDK4/6_neg Cyclin D-CDK4/6 Growth Factors_neg->Cyclin D-CDK4/6_neg E2F_neg E2F G1/S Transition_neg G1/S Transition E2F_neg->G1/S Transition_neg Unregulated Promotion PF-06842874_neg This compound PF-06842874_neg->Cyclin D-CDK4/6_neg No effect on G1/S

Caption: Signaling pathway of this compound in Rb-positive vs. Rb-negative cells.

Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Western Blot Western Blot Drug Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for assessing drug efficacy.

This compound This compound Efficacy Efficacy This compound->Efficacy Rb-Positive Cells Rb-Positive Cells High Efficacy High Efficacy Rb-Positive Cells->High Efficacy Rb-Negative Cells Rb-Negative Cells Low/No Efficacy Low/No Efficacy Rb-Negative Cells->Low/No Efficacy Efficacy->Rb-Positive Cells Dependent on Rb Efficacy->Rb-Negative Cells Independent of Rb

Caption: Logical comparison of this compound efficacy based on Rb status.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate Rb-positive (e.g., MCF-7) and Rb-negative (e.g., MDA-MB-468) cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 times the IC50 for Rb-positive cells) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot for Rb Phosphorylation
  • Cell Lysis: Treat cells with this compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (Ser780/795), total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb.

A Head-to-Head Comparison of Novel CDK4/6 Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and clinical profiles of five novel cyclin-dependent kinase 4/6 (CDK4/6) inhibitors: palbociclib, ribociclib, abemaciclib, dalpiciclib, and trilaciclib. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. While the first-generation inhibitors have demonstrated significant clinical benefit, a new wave of novel CDK4/6 inhibitors is expanding the therapeutic landscape.

It is important to note that PF-06842874, a CDK4/6 inhibitor developed by Pfizer, was investigated for the treatment of pulmonary arterial hypertension. However, its clinical development for this indication was discontinued in Phase I, and there is a lack of publicly available data regarding its preclinical or clinical evaluation in oncology. Therefore, this guide will focus on a head-to-head comparison of the aforementioned five novel CDK4/6 inhibitors for which substantial scientific data is available.

Biochemical Potency and Selectivity

The in vitro potency and selectivity of CDK4/6 inhibitors are critical determinants of their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorCDK4 IC50 (nM)CDK6 IC50 (nM)Notes on Selectivity
Palbociclib 1116Highly selective for CDK4/6 with similar potency against both.[1][2]
Ribociclib 1039Highly selective for CDK4/6, with a preference for CDK4.[1][3]
Abemaciclib 210Potent inhibitor of CDK4/6 with greater selectivity for CDK4. Also shows activity against other kinases at higher concentrations.[2][3][4]
Dalpiciclib 12.49.9Potent and selective inhibitor of CDK4 and CDK6 with comparable activity against both.[5]
Trilaciclib 14Potent inhibitor of CDK4 and CDK6.[6]

Clinical Efficacy in Breast Cancer

The clinical development of palbociclib, ribociclib, and abemaciclib has been primarily focused on HR+/HER2- advanced or metastatic breast cancer. Dalpiciclib has also shown promising results in this setting, primarily in Chinese patient populations. Trilaciclib, in contrast, has a unique clinical application in myeloprotection.

InhibitorKey Clinical TrialsMedian Progression-Free Survival (PFS)Overall Survival (OS) BenefitOverall Response Rate (ORR)
Palbociclib PALOMA-2, PALOMA-3~24.8 - 27.6 months (1st line)Not consistently statistically significant across trials.~42% - 55% (1st line)
Ribociclib MONALEESA-2, MONALEESA-7~25.3 months (1st line)Statistically significant improvement demonstrated.~41% - 53% (1st line)
Abemaciclib MONARCH 3~28.2 months (1st line)Statistically significant improvement demonstrated.~48% (1st line)
Dalpiciclib DAWNA-1, DAWNA-2Not reached vs 15.7 months (placebo) in DAWNA-2 (1st line)Data maturing.66.7% (DAWNA-2, 1st line)

Note: PFS and ORR data are generally for first-line treatment in combination with an aromatase inhibitor. OS data is from various analyses and may differ based on patient populations and follow-up duration.

Safety and Tolerability Profile

The adverse event profiles of the CDK4/6 inhibitors are a key differentiating factor in clinical practice.

InhibitorCommon Adverse Events (Grade ≥3)Notable Toxicities
Palbociclib Neutropenia (~66%), LeukopeniaPrimarily hematologic toxicity.
Ribociclib Neutropenia (~60%), Hepatobiliary toxicity (elevated ALT/AST)QTc prolongation requires monitoring.
Abemaciclib Diarrhea (~13%), Neutropenia (~22%)Higher incidence of gastrointestinal toxicity.
Dalpiciclib Neutropenia (84.2%), Leukopenia (62.1%)Primarily hematologic toxicity.[7]
Trilaciclib Fatigue, Injection site reactionsGenerally well-tolerated; used for myeloprotection.[8]

Signaling Pathways and Experimental Workflows

CDK4/6-Rb Signaling Pathway

The canonical pathway through which CDK4/6 inhibitors exert their anti-proliferative effects involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein.

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Therapeutic Intervention Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb Rb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes CDK46_Inhibitor Novel CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 inhibits Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (G1 Arrest) Cell_Proliferation->Cell_Cycle Western_Blot Western Blot (pRb, Rb, etc.) Cell_Cycle->Western_Blot Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (pRb in Tumors) Xenograft->PD_Analysis

References

Predicting Sensitivity to CDK4/6 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying predictive biomarkers is crucial for optimizing patient selection and overcoming resistance to targeted therapies. While the development of PF-06842874, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, was discontinued during Phase I trials for pulmonary arterial hypertension, the broader class of CDK4/6 inhibitors has become a cornerstone of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3] This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to CDK4/6 inhibitors, supported by experimental data and detailed protocols.

The efficacy of CDK4/6 inhibitors is intrinsically linked to the cell cycle machinery, specifically the G1-S phase transition. These drugs function by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing cell cycle arrest.[2][4] Consequently, the status of key components of the CDK4/6-Rb pathway is a primary focus in the search for predictive biomarkers.

Comparative Analysis of Potential Biomarkers

Several biomarkers have been investigated to predict both sensitivity and resistance to CDK4/6 inhibitors. The following table summarizes key quantitative data for some of the most studied markers.

BiomarkerTypeMethod of DetectionPredictive Value for SensitivityPredictive Value for ResistanceKey Findings & Citations
Retinoblastoma (Rb) Protein ProteinImmunohistochemistry (IHC)High Rb expression correlates with sensitivity.Loss of Rb function is a primary mechanism of resistance.Preclinical studies show that cell lines with lower baseline Rb expression are less sensitive to palbociclib.[4] Loss of Rb1 detected in circulating tumor DNA (ctDNA) was associated with worse progression-free survival (PFS) in patients treated with palbociclib and fulvestrant in the PALOMA-3 trial.[5]
Cyclin D1 (CCND1) Gene/ProteinFluorescence In Situ Hybridization (FISH), IHCAmplification or overexpression may indicate sensitivity.Not consistently predictive of resistance.Expression levels of cyclin D1 have not been shown to be consistently predictive of response to palbociclib.[6]
Cyclin E1 (CCNE1) Gene/ProteinFISH, IHCLow expression may be favorable.Amplification or overexpression is a well-established mechanism of acquired resistance.Overexpression of cyclin E1 leads to the activation of CDK2, which can bypass the CDK4/6 blockade.[5]
p16 (CDKN2A) Gene/ProteinIHC, FISH, mRNA expressionLow expression was hypothesized to correlate with sensitivity, but clinical data is inconsistent.Amplification can be a biomarker of resistance.The PALOMA-1 and PALOMA-2 trials showed that CDKN2A copy number and p16INK4a expression were not predictive of response to treatment.[4] However, preclinical evidence suggests p16 amplification can confer resistance.[2]
Phosphatidylinositol 3-kinase (PIK3CA) GeneNext-Generation Sequencing (NGS) of ctDNAMutations may not preclude benefit from CDK4/6 inhibitors.Alterations in the PI3K pathway are implicated in resistance.Mutations in PIK3CA were found in a significant percentage of patients in the PALOMA-3, MONALEESA-3, MONALEESA-2, and MONARCH-2 trials, but did not consistently predict for a lack of benefit.[3]
Fibroblast Growth Factor Receptor 1 (FGFR1) GeneNGS of ctDNANot a primary sensitivity marker.Amplification is associated with resistance.Data from the MONALEESA-2 trial showed that patients with FGFR1 amplification in ctDNA had a shorter PFS.[2]
FAT1 GeneNGSNot a primary sensitivity marker.Loss of FAT1 is linked with poor prognosis and resistance.Preclinical data demonstrated that loss of FAT1 resulted in excessive expression of CDK6, contributing to resistance.[2]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of these biomarkers.

Immunohistochemistry (IHC) for Rb, Cyclin D1, Cyclin E1, and p16
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for Rb, Cyclin D1, Cyclin E1, or p16 at optimized dilutions overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: The percentage of positive tumor cells and staining intensity are evaluated to generate a score (e.g., H-score).

Fluorescence In Situ Hybridization (FISH) for CCND1, CCNE1, and FGFR1 Amplification
  • Probe Labeling: DNA probes specific for the gene of interest (e.g., CCND1) and a centromeric control probe are labeled with different fluorophores.

  • Tissue Preparation: FFPE tissue sections are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells.

  • Denaturation and Hybridization: The tissue sections and probes are co-denatured at a high temperature and then hybridized overnight at a controlled temperature.

  • Washing: Post-hybridization washes are performed to remove non-specifically bound probes.

  • Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and analyzed using a fluorescence microscope.

  • Scoring: The ratio of the gene probe signal to the centromeric probe signal is calculated in multiple tumor cell nuclei to determine the gene amplification status.

Next-Generation Sequencing (NGS) of Circulating Tumor DNA (ctDNA)
  • Plasma Collection and cfDNA Extraction: Whole blood is collected in specialized tubes to stabilize white blood cells. Plasma is separated by centrifugation, and cell-free DNA (cfDNA) is extracted using a commercial kit.

  • Library Preparation: The extracted cfDNA is used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Target Enrichment (for targeted panels): Hybridization capture with biotinylated probes targeting specific genes of interest (e.g., PIK3CA, FGFR1, FAT1, RB1) is performed to enrich for the desired DNA fragments.

  • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

  • Bioinformatic Analysis: The sequencing data is aligned to a human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). The variant allele frequency (VAF) is calculated for each detected alteration.

Visualizing the Pathways and Workflows

To better understand the interplay of these biomarkers and the experimental approaches, the following diagrams are provided.

CDK46_Pathway cluster_growth_factors Growth Factors cluster_receptor Receptor Tyrosine Kinase cluster_signaling Intracellular Signaling cluster_cell_cycle Cell Cycle Control cluster_inhibitor Therapeutic Intervention Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K RAS/MAPK RAS/MAPK RTK->RAS/MAPK Cyclin D Cyclin D PI3K->Cyclin D RAS/MAPK->Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb CyclinD_CDK46->pRb p16 p16 p16->CyclinD_CDK46 E2F E2F Rb->E2F pRb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Transcription Cyclin E Cyclin E E2F->Cyclin E CyclinE_CDK2 Cyclin E-CDK2 Cyclin E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Phosphorylates CDK46_Inhibitor CDK4/6 Inhibitor (e.g., this compound) CDK46_Inhibitor->CyclinD_CDK46

Caption: CDK4/6 signaling pathway and points of biomarker relevance.

Biomarker_Workflow cluster_patient Patient Sample Acquisition cluster_analysis Biomarker Analysis cluster_decision Clinical Decision Making Tumor_Tissue Tumor Tissue (FFPE) IHC IHC (Rb, Cyclins, p16) Tumor_Tissue->IHC FISH FISH (Gene Amplification) Tumor_Tissue->FISH Blood_Sample Whole Blood ctDNA_Extraction cfDNA Extraction Blood_Sample->ctDNA_Extraction Predict_Sensitivity Predict Sensitivity IHC->Predict_Sensitivity Predict_Resistance Predict Resistance FISH->Predict_Resistance NGS NGS (Mutations, CNVs) ctDNA_Extraction->NGS NGS->Predict_Sensitivity NGS->Predict_Resistance Sensitive Sensitive to CDK4/6 Inhibitor Predict_Sensitivity->Sensitive Favorable Biomarker Profile Resistant Resistant to CDK4/6 Inhibitor Predict_Resistance->Resistant Unfavorable Biomarker Profile Alternative_Therapy Consider Alternative Therapy Resistant->Alternative_Therapy

Caption: Experimental workflow for biomarker-based sensitivity prediction.

References

Navigating Resistance: A Comparative Analysis of Cross-Resistance Between CDK4/6 Inhibitors and Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cross-resistance data for the discontinued compound PF-06842874 is unavailable due to its development halt for non-oncology indications, this guide provides a comparative analysis of cross-resistance patterns observed with clinically approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. Understanding these patterns is crucial for developing effective sequential and combination therapeutic strategies in oncology.

A significant body of preclinical evidence indicates that while acquired resistance to one CDK4/6 inhibitor often leads to cross-resistance to other inhibitors within the same class, it generally does not confer resistance to cytotoxic chemotherapy.[1][2] This suggests that chemotherapy can remain a viable treatment option for patients who progress on CDK4/6 inhibitor therapy.

Quantitative Analysis of Cross-Resistance

The following table summarizes in vitro data from studies investigating the sensitivity of cancer cell lines with acquired resistance to CDK4/6 inhibitors to other CDK4/6 inhibitors and various chemotherapy agents. The data is presented as the fold change in the half-maximal inhibitory concentration (IC50) in resistant cells compared to their parental, sensitive counterparts.

Cell LineResistant toCross-Resistant to (Fold Change in IC50)Sensitivity to Chemotherapy Agents (Fold Change in IC50)Reference
MCF-7 (HR+, HER2-)PalbociclibAbemaciclib (~6x)5-Fluorouracil (no significant change), Gemcitabine (no significant change), Paclitaxel (no significant change), Docetaxel (no significant change), Doxorubicin (no significant change), Eribulin (no significant change)[1]
KPL-1 (HR+, HER2-)PalbociclibAbemaciclib (~5x)5-Fluorouracil (no significant change), Gemcitabine (no significant change), Paclitaxel (no significant change), Docetaxel (no significant change), Doxorubicin (no significant change), Eribulin (no significant change)[1]
MCF-7 (HR+, HER2-)AbemaciclibPalbociclib (~3x)Not specified[1]
KPL-1 (HR+, HER2-)AbemaciclibPalbociclib (~5x)Not specified[1]
T47D (ER+)PalbociclibAbemaciclib (cross-resistance observed)Eribulin (similar sensitivity), Paclitaxel (similar sensitivity), Doxorubicin (similar sensitivity), 5-Fluorouracil (similar sensitivity)[3]
MCF-7 (ER+)PalbociclibAbemaciclib (cross-resistance observed)Not specified[3]

Experimental Protocols

The data presented above were generated using established in vitro methodologies to develop and characterize drug-resistant cancer cell lines.

1. Development of Resistant Cell Lines:

  • Parental Cell Lines: Hormone receptor-positive (HR+), HER2-negative breast cancer cell lines such as MCF-7 and KPL-1 were used as the baseline model.[1]

  • Chronic Drug Exposure: To induce acquired resistance, parental cells were cultured in the continuous presence of a CDK4/6 inhibitor (e.g., palbociclib or abemaciclib) for an extended period, typically over 5 months.[1] The drug concentration was gradually increased during this period.

  • Isolation of Resistant Clones: Following prolonged exposure, resistant cell populations were isolated and maintained in a culture medium containing the respective CDK4/6 inhibitor to ensure the stability of the resistant phenotype.

2. Assessment of Drug Sensitivity (Chemosensitivity Assays):

  • WST Assay (Water-Soluble Tetrazolium Salt): This colorimetric assay is commonly used to determine cell viability and proliferation. Cells are seeded in microplates and treated with a range of concentrations of the drugs of interest (other CDK4/6 inhibitors or chemotherapy agents).

  • IC50 Determination: After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution is added. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader. The IC50 value, representing the drug concentration that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in cross-resistance studies and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_0 Development of Resistant Cell Lines cluster_1 Cross-Resistance Assessment Parental Cancer Cell Lines Parental Cancer Cell Lines Chronic Exposure to CDK4/6 Inhibitor Chronic Exposure to CDK4/6 Inhibitor Parental Cancer Cell Lines->Chronic Exposure to CDK4/6 Inhibitor (e.g., > 5 months) Isolation of Resistant Cell Population Isolation of Resistant Cell Population Chronic Exposure to CDK4/6 Inhibitor->Isolation of Resistant Cell Population Treat with other CDK4/6 Inhibitors Treat with other CDK4/6 Inhibitors Isolation of Resistant Cell Population->Treat with other CDK4/6 Inhibitors Treat with Chemotherapy Drugs Treat with Chemotherapy Drugs Isolation of Resistant Cell Population->Treat with Chemotherapy Drugs WST Assay WST Assay Treat with other CDK4/6 Inhibitors->WST Assay Treat with Chemotherapy Drugs->WST Assay IC50 Determination IC50 Determination WST Assay->IC50 Determination Comparison of IC50 values Comparison of IC50 values IC50 Determination->Comparison of IC50 values (Resistant vs. Parental)

Caption: Experimental workflow for assessing cross-resistance in CDK4/6 inhibitor-resistant cells.

Signaling_Pathway cluster_pathway Core CDK4/6 Signaling Pathway cluster_resistance Mechanisms of Resistance Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Upregulation CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation E2F E2F CDK4/6->E2F Release Rb->E2F Sequesters G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Transcription CDK6 Amplification CDK6 Amplification CDK6 Amplification->CDK4/6 Overcomes Inhibition Loss of Rb Loss of Rb Loss of Rb->E2F Constitutive Release PI3K/AKT/mTOR Activation PI3K/AKT/mTOR Activation PI3K/AKT/mTOR Activation->Cyclin D Upregulation Cyclin E-CDK2 Activation Cyclin E-CDK2 Activation Cyclin E-CDK2 Activation->G1-S Phase Transition Bypass Pathway CDK4/6_Inhibitor CDK4/6 Inhibitor (e.g., this compound) CDK4/6_Inhibitor->CDK4/6 Inhibition

Caption: CDK4/6 signaling pathway and key mechanisms of acquired resistance.

Discussion and Implications

The lack of cross-resistance between CDK4/6 inhibitors and chemotherapy is a clinically significant finding. It supports the rationale for sequencing therapies, where patients who develop resistance to a CDK4/6 inhibitor-based regimen can be effectively treated with various classes of cytotoxic agents.

The primary mechanisms of resistance to CDK4/6 inhibitors often involve alterations within the cell cycle machinery itself, such as the upregulation of CDK6 or the loss of the retinoblastoma (Rb) tumor suppressor protein.[4][5] Additionally, resistance can be driven by the activation of bypass signaling pathways, including the PI3K/AKT/mTOR pathway, which can promote cell cycle progression independently of CDK4/6.[4][5] These resistance mechanisms do not typically overlap with the mechanisms of action of DNA-damaging agents or microtubule inhibitors, explaining the preserved sensitivity to these chemotherapeutic drugs.

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational pharmaceutical compounds like PF-06842874 is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel and prevents the release of pharmacologically active agents into the environment. This guide provides a comprehensive, step-by-step approach for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The level of PPE should be determined by a thorough risk assessment based on the compound's known or suspected pharmacological properties.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading- Chemical-resistant footwear
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)- Chemical-resistant boots

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]

II. Step-by-Step Disposal Procedure

The disposal of investigational drugs such as this compound must comply with federal, state, and local regulations and is often managed through an institution's Environmental Health and Safety (EHS) office.[2][3]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All materials contaminated with this compound, including unused compound, partially used or empty vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be collected in a designated hazardous waste container.[4]

  • Container Type: Select a compatible container (e.g., glass or plastic) based on the physical and chemical properties of the waste.[2] For sharps, a designated sharps container is required.

  • No Emptying of Vials: Do not empty leftover drugs from vials, syringes, or other containers; they can be disposed of "as is".[2]

Step 2: Labeling of Hazardous Waste

  • Hazardous Waste Labels: Obtain official HAZARDOUS WASTE labels from your institution's EHS department.[2]

  • Complete Information: Fill out the label completely and accurately with the following information:

    • Principal Investigator (PI) Name

    • Laboratory location (building and room number)

    • Contact phone number

    • Chemical name: "this compound" (avoid abbreviations) and list any other chemical constituents and their concentrations.[2]

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Secure Storage: The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub with a lid.[2]

Step 4: Arranging for Waste Pickup and Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.

  • Professional Disposal: The EHS department will arrange for the transportation of the waste to a permitted hazardous waste incineration facility.[2][4] High-temperature incineration is the recommended disposal method for many pharmaceuticals.[1]

Step 5: Decontamination

  • Work Surfaces: Thoroughly decontaminate all work surfaces where this compound was handled using an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to your laboratory's established procedures.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Appropriate PPE B Step 2: Collect Waste in Designated Container A->B G Step 7: Decontaminate Work Area and Equipment A->G C Step 3: Securely Attach Completed Hazardous Waste Label B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Professional Disposal via Incineration E->F H Step 8: Properly Remove and Dispose of PPE G->H

Caption: Workflow for the safe disposal of this compound.

References

comprehensive Guide to Personal Protective Equipment (PPE) for Handling PF-06842874

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of PF-06842874 based on general principles for potent pharmaceutical compounds. As no specific Safety Data Sheet (SDS) is publicly available for this investigational compound, it should be treated as a substance with unknown toxicity and high potency. All handling must be conducted by trained personnel in a controlled laboratory environment.

This compound is a small-molecule cyclin-dependent kinase 4/6 (CDK 4,6) inhibitor that was under development by Pfizer for pulmonary arterial hypertension.[1] Although its development was discontinued, this compound may still be used in research settings.[1][2][3] Due to the lack of specific safety data, a conservative approach to handling is essential to minimize exposure risk.

Core Principles of Safe Handling

The primary principle for handling potent compounds like this compound is containment . This involves using a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to prevent the compound from coming into contact with the handler or being released into the environment.

Engineering Controls: The First Line of Defense

Before any handling of this compound, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.

  • Containment Ventilated Enclosure (CVE) or Glove Box: For procedures with a high risk of aerosol generation, a CVE or glove box is recommended to provide a higher level of containment.[4]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The specific requirements may vary depending on the task being performed.

TaskMinimum PPE Requirement
Handling Solid Compound (Weighing, Aliquoting) Double Nitrile Gloves, Disposable Lab Coat (solid front), Chemical Safety Goggles, N95 Respirator (or higher)
Solution Preparation Double Nitrile Gloves, Disposable Lab Coat, Chemical Safety Goggles
In Vitro / Cell Culture Work Nitrile Gloves, Lab Coat, Safety Glasses
Spill Cleanup Double Nitrile Gloves, Disposable Coveralls (e.g., Tyvek®), Chemical Safety Goggles, N95 Respirator (or higher)
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety Goggles
  • Gloves: Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or at regular intervals.

  • Body Protection: A disposable, solid-front lab coat is essential to prevent contamination of personal clothing.[5][6] For extensive handling or in case of a spill, disposable coveralls should be worn.[7]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.[7]

  • Respiratory Protection: When handling the solid compound outside of a containment system, an N95 respirator is the minimum requirement.[7] For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[4][8]

PPE_Selection_Workflow cluster_start cluster_procedure Procedure Assessment cluster_ppe Required PPE start Start: Handling this compound procedure_type What is the task? start->procedure_type solid_handling Handling Solid Compound (Weighing, Aliquoting) procedure_type->solid_handling Solid solution_prep Preparing Solutions procedure_type->solution_prep Liquid cell_culture In Vitro / Cell Culture procedure_type->cell_culture In Vitro spill_cleanup Spill Cleanup procedure_type->spill_cleanup Spill ppe_high_risk Double Gloves Disposable Lab Coat Safety Goggles N95 Respirator solid_handling->ppe_high_risk ppe_medium_risk Double Gloves Disposable Lab Coat Safety Goggles solution_prep->ppe_medium_risk ppe_low_risk Nitrile Gloves Lab Coat Safety Glasses cell_culture->ppe_low_risk ppe_spill Double Gloves Disposable Coveralls Safety Goggles N95 Respirator spill_cleanup->ppe_spill

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full spill cleanup PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with absorbent pads dampened with water to prevent it from becoming airborne.

    • For liquid spills: Cover with absorbent material, working from the outside in.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris. Place all materials into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable deactivating agent or a detergent solution, followed by a water rinse.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Spill_Response_Workflow cluster_start cluster_actions Immediate Actions cluster_end spill_detected Spill Detected evacuate Evacuate and Secure Area spill_detected->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain the Spill don_ppe->contain clean Clean and Collect Waste contain->clean decontaminate Decontaminate Surfaces clean->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose end_process End of Response dispose->end_process

Caption: Spill Response Workflow for this compound.

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, lab coats, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。